PROTAC SMARCA2 degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H42N8O4 |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
3-[8-[4-[4-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]piperidin-1-yl]cyclohexyl]-2,3-dihydro-1,4-benzoxazin-4-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C37H42N8O4/c38-36-29(20-30(41-42-36)28-4-1-2-7-33(28)46)24-21-39-45(22-24)26-14-16-43(17-15-26)25-10-8-23(9-11-25)27-5-3-6-31-35(27)49-19-18-44(31)32-12-13-34(47)40-37(32)48/h1-7,20-23,25-26,32,46H,8-19H2,(H2,38,42)(H,40,47,48) |
InChI Key |
VRUQTXCUBJXEAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=C3C(=CC=C2)N(CCO3)C4CCC(=O)NC4=O)N5CCC(CC5)N6C=C(C=N6)C7=CC(=NN=C7N)C8=CC=CC=C8O |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of a Selective PROTAC SMARCA2 Degrader: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and synthesis of a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader targeting SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), a key component of the SWI/SNF chromatin remodeling complex. The information presented herein is based on the discovery of the selective SMARCA2 degrader, SMD-3040, which serves as a representative example for the successful design and development of this class of molecules.[1][2][3] This document provides a comprehensive overview of the synthetic route, key biological evaluation methodologies, and performance data, intended to aid researchers in the field of targeted protein degradation.
Introduction to SMARCA2 and Targeted Degradation
SMARCA2 is an ATPase subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin.[1][2] In cancers with inactivating mutations in the related protein SMARCA4, cancer cells become dependent on the residual SMARCA2-containing SWI/SNF complex for survival. This synthetic lethal relationship makes selective degradation of SMARCA2 a promising therapeutic strategy for such cancers.[1][2]
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The Discovery of a Selective SMARCA2 Degrader
The development of a selective SMARCA2 degrader presents a significant challenge due to the high degree of homology between SMARCA2 and SMARCA4, particularly within their bromodomains, which are often targeted by small molecule ligands. The design of SMD-3040 successfully overcame this challenge, resulting in a potent degrader with excellent selectivity for SMARCA2 over SMARCA4.[1][2]
Quantitative Biological Data
The following tables summarize the key quantitative data for the SMARCA2 degrader SMD-3040.
Table 1: In Vitro Degradation Profile of SMD-3040 [1][2]
| Parameter | Cell Line | SMARCA2 | SMARCA4 | Selectivity (SMARCA4/SMARCA2) |
| DC₅₀ (nM) | NCI-H1568 | Low Nanomolar | >10,000 | >1000-fold |
| Dₘₐₓ (%) | NCI-H1568 | >90% | Minimal Degradation | - |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity of SMD-3040 [1][2]
| Cell Line | SMARCA4 Status | IC₅₀ (nM) |
| NCI-H1568 | Deficient | Potent Activity |
| SW1573 | Wild-Type | Weak Activity |
IC₅₀: Half-maximal inhibitory concentration.
Synthesis of a PROTAC SMARCA2 Degrader
The synthesis of a PROTAC SMARCA2 degrader like SMD-3040 involves a multi-step process that connects a SMARCA2-binding moiety, a linker, and an E3 ligase ligand. While the exact, detailed step-by-step synthesis of "PROTAC SMARCA2 degrader-3" is not publicly available, a general synthetic strategy based on published information for similar compounds is outlined below. SMD-3040 is synthesized by coupling a SMARCA2/4 ligand, a linker, and a VHL (von Hippel-Lindau) E3 ligase ligand.[3][4]
General Synthetic Scheme
The overall synthetic approach involves three main stages:
-
Synthesis of the SMARCA2/4 Ligand: This typically involves the construction of a core scaffold that has been optimized for binding to the bromodomain of SMARCA2 and SMARCA4.
-
Synthesis of the Linker with the E3 Ligase Ligand: A common E3 ligase ligand, such as one targeting VHL or Cereblon, is functionalized with a linker of appropriate length and composition.
-
Coupling of the Fragments: The SMARCA2/4 ligand and the linker-E3 ligase ligand moiety are coupled together in the final step to yield the PROTAC molecule.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of a PROTAC SMARCA2 degrader.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of SMARCA2 degradation in cells treated with the PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., NCI-H1568) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC SMARCA2 degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the target protein levels are normalized to the loading control.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC SMARCA2 degrader.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.
HiBiT Protein Degradation Assay
This is a sensitive and quantitative method for measuring protein degradation in real-time.
-
Cell Line Generation: Generate a stable cell line endogenously expressing a HiBiT-tagged version of SMARCA2 using CRISPR/Cas9 gene editing.
-
Assay Setup: Plate the HiBiT-SMARCA2 cells in a 96-well plate.
-
PROTAC Treatment: Add the PROTAC SMARCA2 degrader at various concentrations.
-
Lysis and Detection: At desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.
-
Luminescence Measurement: The interaction of HiBiT-SMARCA2 with LgBiT reconstitutes a functional NanoLuc® luciferase, and the resulting luminescence is measured with a luminometer. The signal is proportional to the amount of remaining HiBiT-SMARCA2 protein.
Visualizations
The following diagrams illustrate the key concepts and workflows involved in the discovery and mechanism of action of a PROTAC SMARCA2 degrader.
Caption: Mechanism of action of a PROTAC SMARCA2 degrader.
Caption: A typical experimental workflow for evaluating a PROTAC SMARCA2 degrader.
Caption: The synthetic lethal relationship targeted by a PROTAC SMARCA2 degrader.
References
The Role of PROTAC SMARCA2 Degrader-3 in the SWI/SNF Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysfunction is implicated in a significant portion of human cancers. A key vulnerability has been identified in cancers with loss-of-function mutations in the SMARCA4 gene, which encodes one of the two mutually exclusive ATPase subunits of the complex. These cancers exhibit a synthetic lethal dependency on the remaining ATPase, SMARCA2. This dependency has spurred the development of targeted therapies aimed at SMARCA2. Among the most promising of these are Proteolysis Targeting Chimeras (PROTACs), which offer a novel modality for selectively degrading SMARCA2. This technical guide provides an in-depth overview of a representative PROTAC, herein referred to as PROTAC SMARCA2 degrader-3, and its role in modulating the SWI/SNF complex, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Introduction: The SWI/SNF Complex and the Rationale for Targeting SMARCA2
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby controlling gene accessibility and expression.[1] The catalytic core of this multi-subunit complex is driven by either SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[2][3] In many cancers, inactivating mutations in SMARCA4 lead to a complete reliance on SMARCA2 for the assembly and function of the SWI/SNF complex, and consequently, for cell survival.[2][4] This synthetic lethal relationship makes SMARCA2 a highly attractive therapeutic target in SMARCA4-mutant cancers.[4][5]
Traditional small molecule inhibitors targeting the bromodomain of SMARCA2 have shown limited efficacy, as the ATPase function, not the bromodomain, is critical for the proliferation of these cancer cells.[6] PROTACs, however, offer a distinct advantage by inducing the degradation of the entire SMARCA2 protein, thereby ablating all its functions.[6][7]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to specifically induce the degradation of the SMARCA2 protein. It consists of three key components: a ligand that binds to the SMARCA2 protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two ligands.[8][9]
The mechanism of action follows a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to SMARCA2 and an E3 ligase, forming a ternary complex.[8]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the SMARCA2 protein.[9]
-
Proteasomal Degradation: The polyubiquitinated SMARCA2 is then recognized and degraded by the 26S proteasome.[9]
-
Recycling: The PROTAC is released and can initiate another cycle of degradation.[8]
This process leads to the selective and sustained depletion of SMARCA2 in cancer cells, ultimately triggering cell cycle arrest and apoptosis in SMARCA4-mutant tumors.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Quantitative Data Presentation
The efficacy of PROTAC SMARCA2 degraders is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative SMARCA2 degraders.
Table 1: In Vitro Degradation Potency and Selectivity
| Degrader | Cell Line | DC50 (nM) for SMARCA2 | Dmax (%) for SMARCA2 | DC50 (nM) for SMARCA4 | Dmax (%) for SMARCA4 | Reference |
| A947 | SW1573 | 0.039 | 96 | 1.1 | 92 | [4] |
| ACBI2 | RKO | 1 | >95 | 32 | ~60 | |
| SMD-3040 | Not Specified | Low nM | >90 | Not Specified | Not Specified | |
| GLR-203101 | HeLa, SW1573, HEK-293 | Not Specified | Dose-dependent | Not Specified | Not Specified | [1] |
| YDR1 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| YD54 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: In Vitro Anti-proliferative Activity
| Degrader | Cell Line (SMARCA4 status) | IC50/EC50 (nM) | Reference |
| A947 | SMARCA4-mutant NSCLC panel | 7 (median) | [4] |
| ACBI2 | NCI-H1568 (mutant) | 2 | |
| GLR-203101 | H1568, A549, SK-MEL-5 (mutant) | Selective inhibition | [1] |
IC50/EC50: Concentration required for 50% inhibition of cell growth/viability.
Table 3: In Vivo Efficacy and Pharmacokinetics
| Degrader | Animal Model | Dosing | Outcome | Pharmacokinetic Profile | Reference |
| A947 | SMARCA4-mutant NSCLC xenograft | 40 mg/kg, IV | Significant tumor growth inhibition | Rapid reduction in tumor SMARCA2 levels | |
| ACBI2 | Mouse lung cancer xenograft | Oral administration | Near-complete SMARCA2 degradation, tumor growth inhibition | Orally bioavailable | |
| GLR-203101 | A549 xenograft | 25 mg/kg, oral | Robust, dose-dependent antitumor activity | High exposure, moderate oral bioavailability in mice and rats | [1] |
| PRT3789 | Human patients (Phase 1) | IV, once weekly | Tumor regression in 27% of NSCLC and esophageal cancer patients | Well-tolerated | [2] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of PROTAC SMARCA2 degraders. Below are representative protocols for key experiments.
Western Blotting for SMARCA2 Degradation
Objective: To quantify the dose-dependent degradation of SMARCA2 protein following treatment with a PROTAC degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., SW1573, A549) in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (e.g., Cell Signaling Technology, #11966, 1:1000 dilution) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control. Calculate the percentage of SMARCA2 degradation relative to the DMSO-treated control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of the this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 1000-5000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound for a prolonged period (e.g., 5-7 days) to account for the cytostatic effects of SMARCA2 degradation.
-
Viability Measurement: After the incubation period, measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells. Plot the percentage of cell viability against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. wur.nl [wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SWI/SNF complexes are required for full activation of the DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
E3 ligase recruitment by PROTAC SMARCA2 degrader-3 (e.g., VHL, cereblon)
A Technical Guide to E3 Ligase Recruitment by SMARCA2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the recruitment of E3 ubiquitin ligases by Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). The selective degradation of SMARCA2 is a promising therapeutic strategy for cancers with mutations in the highly homologous SMARCA4, as it creates a synthetic lethal vulnerability. This guide will delve into the mechanisms of action, present key quantitative data, detail experimental protocols, and visualize the underlying biological and experimental processes.
Core Concept: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to both the POI and the E3 ligase, PROTACs induce the formation of a ternary complex. This proximity leads to the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome. The two most commonly recruited E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][2][3][4][5]
E3 Ligase Recruitment: VHL vs. Cereblon
The choice of E3 ligase can significantly impact the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[1] Both VHL and Cereblon have been successfully utilized to degrade SMARCA2.
VHL-Recruiting SMARCA2 PROTACs
VHL-based PROTACs have demonstrated potent and selective degradation of SMARCA2. A notable example is ACBI2 , which shows preferential degradation of SMARCA2 over its highly homologous paralog SMARCA4.[6] Another example, A947 , also achieves selective SMARCA2 degradation despite the non-selective binding of its SMARCA2/4 ligand, highlighting the critical role of ternary complex formation in determining selectivity.[7][8]
Cereblon-Recruiting SMARCA2 PROTACs
Cereblon-based PROTACs represent another important class of SMARCA2 degraders. The development of CRBN-recruiting PROTACs is highly desirable as it provides an alternative to VHL-based degraders, which can be important in overcoming potential resistance mechanisms.[1] Examples include YD23 , YDR1 , and YD54 , which are potent and selective degraders of SMARCA2.[1][9][10] These compounds have been shown to selectively inhibit the growth of SMARCA4 mutant cancer cell lines.[1]
Quantitative Data for SMARCA2 PROTACs
The following tables summarize key quantitative data for representative VHL and Cereblon-recruiting SMARCA2 PROTACs.
Table 1: VHL-Recruiting SMARCA2 PROTACs
| Compound | Target Binding (IC50/Kd) | Degradation (DC50) | Dmax | Cell Line(s) | Reference |
| A947 | SMARCA2: 24 nM (IC50) | ~10 nM | >95% | SW1573 | [7][8] |
| SMARCA4: 21 nM (IC50) | |||||
| ACBI2 | Not specified | <100 nM | >90% | A549, NCI-H1568 | [6] |
Table 2: Cereblon-Recruiting SMARCA2 PROTACs
| Compound | Target Binding (IC50/Kd) | Degradation (DC50) | Dmax | Cell Line(s) | Reference |
| YD23 | Not specified | 64 nM | >90% | H1792 | [9][10] |
| 297 nM | H1975 | [9] | |||
| YDR1 | Not specified | Potent | >90% | SMARCA4 mutant lung cancer lines | [1] |
| YD54 | Not specified | Potent | >90% | SMARCA4 mutant lung cancer lines | [1] |
| GLR-203101 | Not specified | Dose-dependent | Not specified | HeLa, SW1573, HEK-293 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and development of PROTACs. Below are outlines of key experimental protocols.
Ternary Complex Formation Assays
These assays are essential to confirm that the PROTAC can induce a stable complex between SMARCA2 and the E3 ligase.[12]
-
Fluorescence Polarization (FP): This technique measures the binding of a fluorescently labeled ligand to a protein.[12] In the context of PROTACs, a fluorescently labeled E3 ligase ligand can be used to monitor its binding to the E3 ligase in the presence of the PROTAC and the target protein.[12]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. For PROTACs, the target protein and the E3 ligase can be labeled, and an increase in the FRET signal upon addition of the PROTAC indicates ternary complex formation.[13]
Cellular Degradation Assays
These experiments quantify the reduction of the target protein levels within cells after treatment with the PROTAC.
-
Western Blotting: This is a standard technique to detect and quantify protein levels. Cells are treated with the PROTAC for a specific time, then lysed, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for SMARCA2 and a loading control.
-
In-Cell Western™/LI-COR® Imaging: This is a quantitative immunofluorescence method performed in microplates, allowing for higher throughput analysis of protein degradation.[8]
-
Mass Spectrometry (MS)-based Proteomics: This provides an unbiased and global view of protein level changes across the entire proteome, confirming the selectivity of the PROTAC for SMARCA2.[6]
Cell Viability Assays
These assays determine the functional consequence of SMARCA2 degradation, particularly in cancer cell lines that are dependent on it for survival.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.[6] A decrease in luminescence upon PROTAC treatment indicates reduced cell viability.
Signaling Pathways and Cellular Consequences
Degradation of SMARCA2 in SMARCA4-deficient cancer cells leads to the downregulation of key genes involved in cell cycle progression and proliferation.[10] Mechanistically, SMARCA2 degradation can reduce chromatin accessibility at enhancer regions of critical genes, such as the mitotic regulator NEDD9, leading to their transcriptional repression and subsequent cell growth inhibition.[10]
Conclusion
The development of PROTACs targeting SMARCA2 has provided valuable chemical tools to study the synthetic lethal relationship between SMARCA2 and SMARCA4 and offers a promising therapeutic avenue for SMARCA4-mutant cancers. The choice of E3 ligase, either VHL or Cereblon, is a critical design element that influences the degrader's properties. The experimental protocols and data presented in this guide provide a framework for the continued development and characterization of novel SMARCA2 degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ternary complex formation with PROTAC SMARCA2 degrader-3
An In-depth Technical Guide on the Ternary Complex Formation with PROTAC SMARCA2 Degrader-3
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. This guide focuses on the ternary complex formation of this compound, a molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a key component of the SWI/SNF chromatin remodeling complex and a therapeutic target in various cancers. The formation of a stable ternary complex between the PROTAC, the target protein (SMARCA2), and an E3 ubiquitin ligase is the critical first step in the PROTAC-mediated degradation pathway. This document provides a detailed overview of the core principles, quantitative data, experimental protocols, and signaling pathways involved in this process.
Core Principles of Ternary Complex Formation
The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule is bifunctional, consisting of a ligand that binds to the target protein (SMARCA2) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of the ternary complex brings the E3 ligase in close proximity to SMARCA2, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of SMARCA2. This polyubiquitination marks SMARCA2 for degradation by the 26S proteasome.
The stability and conformation of the ternary complex are paramount for efficient degradation. Several factors influence this, including the binding affinities of the PROTAC for both the target protein and the E3 ligase, the length and composition of the linker, and the cooperativity of binding. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, leads to a more stable ternary complex and often more potent degradation.
Quantitative Data
The following tables summarize key quantitative data related to the activity of representative SMARCA2 degraders. While specific data for a molecule solely identified as "this compound" is not consistently available across public literature, the data presented here is for well-characterized SMARCA2 PROTACs and is illustrative of the key parameters measured.
Table 1: Binding Affinities and Ternary Complex Formation
| Compound | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex (KLPT, nM) | Cooperativity (α) | Reference |
| PROTAC 1 | Not specified | Not specified | High Affinity | Not specified | [1] |
| PROTAC 2 | Not specified | Not specified | 10x weaker than PROTAC 1 | Not specified | [1] |
| PROTAC 3 | Not specified | Not specified | 100x weaker than PROTAC 1 | Not specified | [1] |
| AU-15330 (6) | Not specified | Not specified | Similar to PROTAC 1 | Not specified | [1] |
Table 2: Degradation Potency and Efficacy
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |
| SMARCA2/4-degrader-2 (I-431) | A549 | <100 | >90 | 24 | [2] |
| SMARCA2/4-degrader-3 (I-433) | MV4-11 | <100 | Not specified | Not specified | [2] |
| SMARCA2 degrader-3 (I-323) | A549 | <100 | >90 | 24 | [2] |
| PROTAC SMARCA2 degrader-8 | A375 | 28 | Not specified | Not specified | [2] |
| A947 | SW1573 | ~30-fold selective | Not specified | 20 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the characterization of PROTACs. Below are outlines of key experimental protocols.
Ternary Complex Formation Assays
Objective: To quantify the formation and stability of the PROTAC-mediated ternary complex.
Method: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a solution containing the target protein (SMARCA2 bromodomain) and varying concentrations of the PROTAC degrader over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound protein.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the ternary complex binding affinity (KLPT).
Cellular Degradation Assays
Objective: To measure the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading the target protein in a cellular context.
Method: In-Cell Western / Immunoblotting
-
Cell Culture and Treatment: Plate cells (e.g., A549, SW1573) and treat with a dose-response of the PROTAC SMARCA2 degrader for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for SMARCA2.
-
Incubate with a secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).
-
Detect the signal using an appropriate imaging system.
-
-
Data Analysis: Quantify the band intensity for SMARCA2 relative to a loading control (e.g., GAPDH, HDAC1). Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax values.[3]
Ubiquitination Assays
Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Method: Co-immunoprecipitation
-
Cell Treatment: Treat cells with the PROTAC degrader, often in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells under denaturing conditions to preserve protein modifications.
-
Immunoprecipitation: Immunoprecipitate the target protein (SMARCA2) using a specific antibody.
-
Immunoblotting: Elute the immunoprecipitated proteins and analyze by immunoblotting using an antibody that recognizes ubiquitin. An increase in the ubiquitinated SMARCA2 signal in the presence of the PROTAC indicates successful E3 ligase-mediated ubiquitination.
Visualizations
Signaling Pathway of PROTAC-Mediated SMARCA2 Degradation
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Experimental Workflow for PROTAC Characterization
Caption: Workflow for characterizing a PROTAC degrader.
Logical Relationship of PROTAC Components and Activity
Caption: Key determinants of PROTAC-mediated degradation.
Conclusion
The formation of a stable and productive ternary complex is the cornerstone of successful targeted protein degradation by PROTACs like the SMARCA2 degrader-3. A thorough understanding of the biophysical principles governing this complex, supported by robust quantitative data and detailed experimental validation, is essential for the development of effective and selective degraders. This guide provides a framework for researchers and drug development professionals to approach the characterization and optimization of SMARCA2-targeting PROTACs, ultimately paving the way for novel cancer therapeutics.
References
In-Depth Technical Guide: PROTAC SMARCA2 Degrader Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the target engagement of Proteolysis Targeting Chimeras (PROTACs) designed to degrade SMARCA2. SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex and a synthetically lethal target in cancers with mutations in its paralog, SMARCA4.[1] This guide will delve into the quantitative analysis of degrader potency, detailed experimental protocols for key assays, and visual representations of the underlying biological and experimental processes.
Introduction to PROTAC-mediated SMARCA2 Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2][3] They consist of a ligand that binds to the target protein (in this case, SMARCA2), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[2][4] The formation of a ternary complex between the PROTAC, SMARCA2, and the E3 ligase leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.[3] This event-driven pharmacology offers a powerful approach to target proteins that have been challenging to inhibit with traditional small molecules.[5]
The development of selective SMARCA2 degraders is a promising therapeutic strategy for SMARCA4-mutant cancers.[1] Effective target engagement is a critical determinant of a PROTAC's efficacy and selectivity. This involves not only binding to SMARCA2 but also the efficient formation of a productive ternary complex that leads to degradation.
Quantitative Analysis of SMARCA2 Degrader Potency
The potency of SMARCA2 PROTACs is assessed through various quantitative metrics. The following tables summarize key data for representative SMARCA2 degraders found in the literature.
Table 1: In Vitro Degradation Potency of SMARCA2 PROTACs
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Selectivity (SMARCA2 vs. SMARCA4) | Reference |
| ACBI2 | VHL | RKO | 1 | >95 | >30-fold | [3] |
| A947 | VHL | SW1573 | 0.039 | >90 | 28-fold | [6] |
| GLR-203101 | Cereblon | HeLa, SW1573, HEK-293 | Dose-dependent | Not Specified | Selective for SMARCA2 | [7] |
| YDR1 | Cereblon | H322 | Potent | Not Specified | Selective for SMARCA2 | [4] |
| YD54 | Cereblon | H322 | Potent | Not Specified | Selective for SMARCA2 | [4] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation level.
Table 2: In Vivo Target Engagement and Efficacy
| Compound | Model | Dose | SMARCA2 Degradation in Tumor | Antitumor Activity | Reference |
| ACBI2 | Not Specified | 22% Oral Bioavailability | Not Specified | Not Specified | [3] |
| A947 | SMARCA4-mutant Xenograft | Not Specified | >95% | Tumor Stasis | [5] |
| GLR-203101 | A549 Xenograft | 25 mg/kg (oral) | Significant | Robust, dose-dependent | [7] |
| YDR1 | Mouse tissues and xenograft tumors | 5-80 mg/kg (oral) | Potent | Not Specified | [4][8] |
| YD54 | Mouse tissues and xenograft tumors | Not Specified | Potent | Not Specified | [4] |
Experimental Protocols for Target Engagement
A variety of assays are employed to confirm and quantify the target engagement of SMARCA2 PROTACs at different stages, from initial binding to cellular degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a PROTAC to SMARCA2 in a cellular environment.[9][10] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC degrader at various concentrations for a short duration (e.g., 1 hour) to minimize degradation effects.[10]
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantification: Analyze the amount of soluble SMARCA2 remaining at each temperature using methods like Western blotting or mass spectrometry.[9]
-
Data Analysis: Plot the amount of soluble SMARCA2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
NanoBRET/HiBiT Assays for Cellular Target Engagement
Bioluminescence Resonance Energy Transfer (BRET)-based assays, such as NanoBRET, are powerful for quantifying target engagement in living cells.[11]
Protocol:
-
Cell Line Engineering: Generate a cell line that expresses SMARCA2 fused to a NanoLuciferase (NLuc) enzyme.
-
Tracer Treatment: Treat the cells with a fluorescently labeled tracer molecule that binds to SMARCA2.
-
PROTAC Competition: Add the SMARCA2 PROTAC degrader at various concentrations. The PROTAC will compete with the tracer for binding to the NLuc-SMARCA2 fusion protein.
-
BRET Measurement: Add the NanoLuc substrate. If the tracer is bound, its close proximity to NLuc will result in energy transfer and a BRET signal. The binding of the PROTAC displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration to determine the IC50 value for target engagement.[11]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the ternary complex (SMARCA2-PROTAC-E3 ligase) within the cell.[9]
Protocol:
-
Cell Treatment: Treat cells with the SMARCA2 PROTAC degrader.
-
Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.
-
Immunoprecipitation: Use an antibody specific to SMARCA2 to pull down SMARCA2 and any interacting proteins.
-
Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blotting using antibodies against the E3 ligase (e.g., VHL or CRBN).
-
Interpretation: The detection of the E3 ligase in the SMARCA2 immunoprecipitate in a PROTAC-dependent manner confirms the formation of the ternary complex.
Fluorescence Polarization (FP) for Binding Affinity
FP is a biochemical assay used to determine the binding affinities of the PROTAC for both SMARCA2 and the E3 ligase in a purified system.[9][12]
Protocol:
-
Reagents: Use a fluorescently labeled tracer that binds to either SMARCA2 or the E3 ligase, and purified recombinant SMARCA2 and E3 ligase proteins.
-
Competition Assay: In a multi-well plate, combine the fluorescent tracer and the target protein (SMARCA2 or E3 ligase).
-
PROTAC Titration: Add the SMARCA2 PROTAC degrader at increasing concentrations.
-
FP Measurement: Excite the sample with polarized light and measure the emitted fluorescence polarization. The binding of the small fluorescent tracer to the large protein results in a high polarization signal. The PROTAC competes with the tracer, leading to a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to calculate the binding affinity (Kd or IC50).
Visualizing Key Processes and Pathways
Diagrams generated using the DOT language provide clear visual representations of the complex interactions involved in SMARCA2 degradation.
Caption: Mechanism of Action for a PROTAC SMARCA2 Degrader.
Caption: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: SMARCA2 Signaling Context in SMARCA4 Mutant Cancers.
Conclusion
The study of target engagement is fundamental to the development of effective and selective PROTAC SMARCA2 degraders. A multi-faceted approach, combining quantitative cellular degradation assays with biophysical and biochemical methods, is essential to fully characterize the interaction of these novel therapeutics with their intended target. The methodologies and data presented in this guide provide a framework for the robust evaluation of SMARCA2 PROTACs, ultimately paving the way for their potential clinical application in treating SMARCA4-deficient cancers.
References
- 1. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. researchgate.net [researchgate.net]
- 12. Viral biology inspires new approach to rewire enzymes for targeted protein degradation | Drug Discovery News [drugdiscoverynews.com]
In Vitro Characterization of PROTAC SMARCA2 Degrader-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful therapeutic modality for targeting and eliminating disease-causing proteins. This guide focuses on the in vitro characterization of PROTAC SMARCA2 degrader-3, a bifunctional molecule designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). SMARCA2 is a critical component of the BAF chromatin remodeling complex and a synthetic lethal target in cancers with mutations in its paralog, SMARCA4. This document provides an overview of the available data for this compound and presents a detailed framework for its in vitro characterization, using established methodologies for similar well-characterized SMARCA2 degraders.
This compound: Overview
This compound, also identified as compound I-323 and potentially related to compound 153 in patent application WO2023244764A1, is a PROTAC designed to specifically target the SMARCA2 protein for ubiquitination and subsequent proteasomal degradation.[1][2][3]
Quantitative Data Summary
The publicly available quantitative data for this compound is currently limited. The following table summarizes the reported in vitro degradation performance.
| Compound Name | Cell Line | DC50 | Dmax | Treatment Time | Source |
| This compound (compound I-323) | A549 | <100 nM | >90% | 24 hours | MedChemExpress |
Note: This data provides a preliminary indication of the degrader's potency and efficacy in a specific cell line. A comprehensive in vitro characterization would involve a broader range of assays and cell lines.
Experimental Protocols for In Vitro Characterization
To fully assess the in vitro properties of a SMARCA2 PROTAC such as degrader-3, a series of standardized assays are required. The following protocols are based on established methods used for the characterization of other SMARCA2 degraders.[4][5]
Protein Degradation Assays
Objective: To quantify the dose-dependent degradation of SMARCA2 in cancer cell lines.
Methodology: Western Blotting
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., A549, SW1573) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC SMARCA2 degrader (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax values.
Target Engagement and Ubiquitination
Objective: To confirm that the PROTAC induces the ubiquitination of SMARCA2.
Methodology: Immunoprecipitation-Western Blot
-
Cell Treatment: Treat cells with the PROTAC degrader at a concentration known to induce degradation (e.g., 100 nM) for a short duration (e.g., 1-4 hours) to capture the ubiquitinated protein before it is fully degraded. Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing inhibitors of deubiquitinating enzymes (DUBs).
-
Immunoprecipitation: Incubate the cell lysates with an anti-SMARCA2 antibody conjugated to magnetic or agarose beads overnight at 4°C to pull down SMARCA2 and its binding partners.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blotting: Perform western blotting on the eluted samples using an anti-ubiquitin antibody to detect polyubiquitinated SMARCA2.
Cell Viability and Proliferation Assays
Objective: To assess the functional consequence of SMARCA2 degradation on cancer cell viability, particularly in SMARCA4-mutant contexts.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines with varying SMARCA4 status (mutant and wild-type) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC degrader for an extended period (e.g., 5-7 days) to observe effects on proliferation.
-
Assay Procedure: After the incubation period, add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a SMARCA2 PROTAC.
Caption: Mechanism of PROTAC-induced SMARCA2 degradation.
Experimental Workflow for In Vitro Characterization
This diagram outlines the key steps in the in vitro evaluation of a SMARCA2 PROTAC.
Caption: Workflow for in vitro characterization of a SMARCA2 PROTAC.
Conclusion
The in vitro characterization of this compound is essential for understanding its therapeutic potential. While initial data indicates its ability to degrade SMARCA2, a comprehensive evaluation using the detailed protocols outlined in this guide is necessary to fully elucidate its potency, mechanism of action, and selectivity. The provided workflows and diagrams serve as a robust framework for researchers and drug development professionals to systematically characterize this and other novel SMARCA2-targeting PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. WO2023244764A1 - Compounds for the targeted degradation of smarca2 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC SMARCA2 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and eliminate disease-causing proteins. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. In certain cancers, particularly those with mutations in the related SMARCA4 (BRG1) gene, cancer cells become dependent on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.
PROTAC SMARCA2 degrader-3 is a representative molecule designed to selectively induce the degradation of SMARCA2. This document provides detailed experimental protocols and data for the characterization of such a degrader, based on publicly available information for well-characterized SMARCA2 PROTACs like A947, SMD-3040, and ACBI2.
Quantitative Data Summary
The following tables summarize the in vitro degradation and anti-proliferative activity of various reported PROTAC SMARCA2 degraders in different cancer cell lines.
Table 1: In Vitro Degradation of SMARCA2 by PROTAC Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| SMD-3040 | SK-Mel-5 | 20 | >90 | 24 |
| SK-Mel-28 | 35 | >90 | 24 | |
| YDR1 | H1792 | 69 | 87 | 24 |
| H1792 | 60 | 94 | 48 | |
| YD54 | H1792 | 8.1 | 98.9 | 24 |
| H1792 | 16 | 99.2 | 48 | |
| A947 | SW1573 | Not specified | Not specified | 20 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of PROTAC SMARCA2 Degraders
| Compound | Cell Line | GI50/IC50 (nM) | Assay Duration (days) | SMARCA4 Status |
| SMD-3040 | SK-Mel-5 | 8.8 | 7 | Deficient |
| H838 | 119 | 7 | Deficient | |
| A549 | Not specified | 7 | Deficient | |
| A947 | HCC515 | Potent growth inhibition | Not specified | Mutant |
| HCC2302 | Potent growth inhibition | Not specified | Mutant |
GI50/IC50: Half-maximal growth inhibition/inhibitory concentration.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of the SMARCA2 protein. The following diagram illustrates the mechanism of action and the central role of SMARCA2 in chromatin remodeling.
Application Notes and Protocols for SMARCA2 Degradation Assays Using PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering nucleosome structure.[1][3][4] In cancers with mutations in the paralog SMARCA4, tumor cells often become dependent on SMARCA2 for survival, making it a compelling therapeutic target.[5][6] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to selectively degrade target proteins.[7][8][9] This document provides detailed protocols for assessing the degradation of SMARCA2 in cancer cell lines using PROTAC technology.
Principle of PROTAC-Mediated SMARCA2 Degradation
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[7][10] This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the 26S proteasome.[8] The selective degradation of SMARCA2 in SMARCA4-deficient cancers is a promising synthetic lethal strategy.[5][6]
Experimental Workflow
The general workflow for a SMARCA2 degradation assay involves treating cancer cells with a SMARCA2-targeting PROTAC, followed by lysis and quantification of the remaining SMARCA2 protein levels.
Caption: Experimental workflow for SMARCA2 degradation assay.
Signaling Pathway Disruption by SMARCA2 PROTACs
SMARCA2 is a key component of the SWI/SNF complex, which remodels chromatin to regulate gene transcription. By inducing the degradation of SMARCA2, PROTACs disrupt the function of this complex, leading to downstream effects on gene expression and, in SMARCA4-mutant cancers, cell death.
References
- 1. SMARCA2 | Abcam [abcam.com]
- 2. SMARCA2 Polyclonal Antibody (PA5-103113) [thermofisher.com]
- 3. WikiGenes - Smarca2 - SWI/SNF related, matrix associated, actin... [wikigenes.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SMARCA2 Degradation via Western Blot
These application notes provide a detailed protocol for the detection and quantification of SMARCA2 degradation in mammalian cells using Western blotting. This method is essential for researchers, scientists, and drug development professionals investigating targeted protein degradation of this key chromatin remodeler.
Introduction
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM, is an ATPase subunit of the SWI/SNF chromatin remodeling complex. This complex plays a critical role in regulating gene expression by altering chromatin structure. In certain cancers with mutations in its paralog SMARCA4, tumor cells become dependent on SMARCA2 for survival, making it an attractive therapeutic target. One promising strategy for targeting SMARCA2 is through induced degradation, often mediated by Proteolysis Targeting Chimeras (PROTACs). Western blotting is a fundamental technique to monitor the efficacy of such targeted degradation.
Data Presentation
The following tables summarize quantitative data on the degradation of SMARCA2 induced by various degrader molecules, as determined by Western blot analysis.
Table 1: SMARCA2 Degradation Potency (DC50) in Various Cell Lines
| Degrader Compound | Cell Line | DC50 (nM) | Treatment Time (hours) | Citation |
| PROTAC 1 | MV-4-11 | 300 | Not Specified | [1] |
| ACBI2 | RKO | 1 | Not Specified | [2] |
| PROTAC SMARCA2 degrader-9 | A549 | <100 | 24 | [3] |
| Cmpd17 | Not Specified | 0.1 | Not Specified | [4] |
| Cmpd9 | Not Specified | 1 | Not Specified | [4] |
| A947 | SW1573 | 0.039 | Not Specified | [5] |
| YDR1 | H1792 | 69 | 24 | [6] |
| YDR1 | H1792 | 60 | 48 | [6] |
| YD54 | H1792 | 8.1 | 24 | [6] |
| YD54 | H1792 | 16 | 48 | [6] |
Table 2: Maximal SMARCA2 Degradation (Dmax) in Various Cell Lines
| Degrader Compound | Cell Line | Dmax (%) | Treatment Time (hours) | Citation |
| PROTAC 1 | MV-4-11 | ~65 | Not Specified | [1] |
| PROTAC SMARCA2 degrader-9 | A549 | >90 | 24 | [3] |
| Cmpd17 | Not Specified | 97 | Not Specified | [4] |
| Cmpd9 | Not Specified | 97 | Not Specified | [4] |
| A947 | SW1573 | 96 | Not Specified | [5] |
| YDR1 | H1792 | 87 | 24 | [6] |
| YDR1 | H1792 | 94 | 48 | [6] |
| YD54 | H1792 | 98.9 | 24 | [6] |
| YD54 | H1792 | 99.2 | 48 | [6] |
Signaling Pathway
The degradation of SMARCA2 is primarily achieved through the ubiquitin-proteasome system, often hijacked by PROTACs. The following diagram illustrates this pathway.
Caption: PROTAC-mediated SMARCA2 degradation pathway.
Experimental Workflow
The following diagram outlines the key steps for performing a Western blot experiment to assess SMARCA2 degradation.
Caption: Experimental workflow for SMARCA2 Western blot.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., A549, RKO, MV-4-11, H1792).
-
SMARCA2 Degrader Compounds: As per experimental design.
-
Primary Antibodies:
-
Rabbit anti-SMARCA2 antibody (ensure it is validated for Western blot).
-
Loading control antibody (e.g., anti-Lamin B1 for nuclear fraction, anti-GAPDH or anti-β-actin for whole-cell lysates).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Lysis Buffer: RIPA buffer or a specialized nuclear extraction buffer.
-
Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
SDS-PAGE Gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.
-
Chemiluminescent Substrate (ECL).
Detailed Methodology
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the SMARCA2 degrader compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis (Nuclear Protein Extraction)
-
After treatment, wash cells twice with ice-cold PBS.
-
For nuclear protein extraction, scrape cells in a hypotonic buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer containing protease and phosphatase inhibitors.
-
Incubate on ice with intermittent vortexing to lyse the nuclei.
-
Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
3. Protein Quantification
-
Determine the protein concentration of the nuclear extracts using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Membrane Blocking
-
Wash the membrane with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation
-
Dilute the primary anti-SMARCA2 antibody and the loading control antibody in blocking buffer at the recommended concentrations.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
8. Secondary Antibody Incubation
-
Wash the membrane three times with TBST for 10 minutes each.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
9. Chemiluminescent Detection
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
10. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SMARCA2 band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of SMARCA2 degradation relative to the vehicle-treated control.
-
Plot dose-response curves to determine the DC50 and Dmax values.
References
Application Notes and Protocols: Determining DC50 and Dmax for PROTAC SMARCA2 Degrader A947
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins rather than their inhibition. This document provides detailed application notes and protocols for determining the degradation capacity of a SMARCA2-targeting PROTAC, exemplified by the well-characterized degrader A947. Since specific data for "PROTAC SMARCA2 degrader-3" is not publicly available, A947 will be used as a representative molecule to illustrate the necessary experimental procedures. These protocols are designed to guide researchers in measuring the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax), key parameters for characterizing PROTAC efficacy.
SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with mutations in its paralog, SMARCA4.[1] The targeted degradation of SMARCA2 therefore presents a promising therapeutic strategy.
Data Presentation
The following table summarizes the quantitative data for the SMARCA2 degrader A947, demonstrating its potency and selectivity.
| Compound | Target(s) | DC50 | Dmax | Cell Line | Method | Reference |
| A947 | SMARCA2 | 39 pM | 96% | SW1573 | In-Cell Western | [2][3] |
| SMARCA4 | 1.1 nM | 92% | SW1573 | In-Cell Western | [2] |
Signaling Pathway and Mechanism of Action
SMARCA2 and the SWI/SNF Complex
The SWI/SNF complex is an ATP-dependent chromatin remodeling complex that plays a crucial role in regulating gene expression by altering the structure of chromatin. SMARCA2 is one of the two mutually exclusive ATPase subunits of this complex, the other being SMARCA4. By hydrolyzing ATP, these subunits provide the energy to reposition nucleosomes, thereby making DNA more or less accessible to transcription factors and other regulatory proteins. This modulation of chromatin accessibility is fundamental to various cellular processes, including DNA repair, replication, and the control of cell growth and differentiation. In cancers where SMARCA4 is inactivated by mutation, tumor cells often become dependent on the paralog SMARCA2 for survival, a concept known as synthetic lethality. This dependency makes SMARCA2 an attractive therapeutic target.
References
Application Notes and Protocols: Cell Line Treatment with PROTAC SMARCA2 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and eliminate disease-causing proteins. PROTAC SMARCA2 degrader-3 is a heterobifunctional molecule designed to specifically induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein, a key component of the SWI/SNF chromatin remodeling complex.[1] SMARCA2 plays a crucial role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various cancers.[2] This document provides detailed protocols for the treatment of cell lines with this compound and for the subsequent analysis of its effects on protein degradation, cell viability, and downstream gene expression.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The degrader simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate SMARCA2, marking it for recognition and subsequent degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of the target protein.
Quantitative Data Summary
The following tables summarize the degradation potency and potential anti-proliferative effects of SMARCA2 degraders in various cancer cell lines.
Table 1: Degradation Potency of SMARCA2 Degraders
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| This compound (I-323) | A549 | <100 | >90 | 24 |
| PROTAC SMARCA2 degrader-8 | A375 | 28 | >90 | Not Specified |
| PROTAC SMARCA2 degrader-20 | A549 | <100 | >90 | 24 |
| PROTAC SMARCA2 degrader-30 | H1299 | <100 | >90 | 24 |
Data sourced from MedchemExpress.[1]
Table 2: Anti-proliferative Activity of a SMARCA2/4 Degrader (for comparison)
| Compound | Cell Line | IC50 (nM) |
| PROTAC SMARCA2/4 degrader-38 | MV-4-11 | 4.9 |
| PROTAC SMARCA2/4 degrader-38 | MOLM-13 | 23.3 |
| PROTAC SMARCA2/4 degrader-38 | SU-DHL-4 | 87.7 |
| PROTAC SMARCA2/4 degrader-38 | WSU-DLCL-2 | 336.7 |
Data for a comparable SMARCA2/4 degrader, sourced from MedchemExpress.[3] Specific IC50 values for this compound are not yet publicly available.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Western Blotting for SMARCA2 Degradation
This protocol outlines the steps to quantify the reduction of SMARCA2 protein levels following treatment with the degrader.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SMARCA2
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the SMARCA2 signal to the loading control.
Cell Viability Assay
This protocol measures the effect of SMARCA2 degradation on cell proliferation and viability.
Materials:
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the GI50 or IC50 value.
RT-qPCR for Downstream Target Gene Expression
This protocol is for analyzing changes in the mRNA levels of genes regulated by SMARCA2.
Materials:
-
This compound
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., KRT80) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Isolation: Treat cells as described for the Western blot protocol. Isolate total RNA using a suitable kit.
-
RNA Quality and Quantity Control: Measure the concentration and purity of the isolated RNA.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Set up qPCR reactions using SYBR Green or TaqMan chemistry with primers for your target gene(s) and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Signaling Pathways
SMARCA2, as a core subunit of the SWI/SNF complex, is a master regulator of gene expression through its chromatin remodeling activity. Its degradation can impact multiple signaling pathways critical for cancer cell proliferation and survival.
Depletion of SMARCA2 can lead to alterations in the expression of genes regulated by the Wnt/β-catenin pathway and can induce cell cycle arrest, ultimately leading to decreased cell proliferation and potentially apoptosis in susceptible cancer cell lines.
Conclusion
This compound offers a promising therapeutic strategy by targeting SMARCA2 for degradation. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the cellular effects of this novel degrader. Careful execution of these experiments will be crucial in elucidating the full therapeutic potential of this compound in various cancer models.
References
Application Notes and Protocols: PROTAC SMARCA2 Degrader-3 in SMARCA4-Deficient Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The targeted degradation of SMARCA2, a core subunit of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring inactivating mutations in its paralog, SMARCA4.[1][2][3][4] SMARCA4-deficient tumors exhibit a synthetic lethal dependence on SMARCA2 for survival.[1][4] Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5][6][7] This document provides detailed application notes and protocols for the use of PROTAC SMARCA2 degrader-3 in SMARCA4-deficient cell lines, summarizing key data and experimental methodologies.
Mechanism of Action: Synthetic Lethality
SMARCA2 and SMARCA4 are ATPases that play a crucial role in chromatin remodeling and gene expression.[4] In cancers with loss-of-function mutations in SMARCA4, the paralogous SMARCA2 protein compensates to maintain cellular viability.[1][4] PROTAC SMARCA2 degraders exploit this dependency by selectively targeting SMARCA2 for degradation, leading to synthetic lethality in SMARCA4-deficient cancer cells while sparing normal cells that retain SMARCA4 expression.[1][4]
References
- 1. preludetx.com [preludetx.com]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preludetx.com [preludetx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: In Vivo Studies with PROTAC SMARCA2 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC SMARCA2 degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. SMARCA2 is a critical component of the SWI/SNF chromatin remodeling complex and has emerged as a synthetic lethal target in cancers with loss-of-function mutations in its paralog, SMARCA4. These application notes provide a summary of representative in vivo data and detailed experimental protocols for the evaluation of SMARCA2 degraders, based on publicly available information for similar compounds.
Disclaimer: Specific in vivo data for "this compound" (also referred to as Compound 153 or I-323 in some commercial contexts) is not extensively available in the public domain as of late 2025. The following data and protocols are illustrative examples based on studies with other selective SMARCA2 PROTAC degraders and are intended to serve as a guide for designing and conducting in vivo experiments.
Data Presentation
Table 1: Representative In Vivo Efficacy of a SMARCA2 PROTAC Degrader in a SMARCA4-Mutant Xenograft Model
| Parameter | Value |
| Animal Model | Female athymic nude mice |
| Xenograft Model | NCI-H1975 (Human non-small cell lung cancer, SMARCA4-mutant) |
| Treatment | SMARCA2 PROTAC Degrader |
| Dose | 30 mg/kg |
| Route of Administration | Oral (PO) |
| Dosing Schedule | Once daily (QD) for 21 days |
| Tumor Growth Inhibition (TGI) | 85% |
| Observations | Well-tolerated with no significant body weight loss |
Table 2: Representative Pharmacokinetic Profile of a SMARCA2 PROTAC Degrader in Mice
| Parameter | Value (at 10 mg/kg, PO) |
| Cmax (Maximum plasma concentration) | 1.5 µM |
| Tmax (Time to maximum concentration) | 2 hours |
| AUC (Area under the curve) | 8.5 µM*h |
| Oral Bioavailability | 40% |
Table 3: Representative Pharmacodynamic Profile of a SMARCA2 PROTAC Degrader in Tumor Tissue
| Parameter | Value |
| Animal Model | Athymic nude mice with NCI-H1975 xenografts |
| Treatment | Single oral dose of 30 mg/kg |
| Timepoint | 24 hours post-dose |
| SMARCA2 Degradation in Tumor | >90% |
| SMARCA4 Levels in Tumor | No significant change |
Experimental Protocols
Xenograft Tumor Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a SMARCA2 PROTAC degrader in a SMARCA4-deficient cancer model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
SMARCA4-mutant cancer cell line (e.g., NCI-H1975)
-
Matrigel
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture NCI-H1975 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation:
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Randomization and Dosing:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Prepare the SMARCA2 degrader formulation in the vehicle at the desired concentration.
-
Administer the degrader or vehicle to the respective groups via oral gavage according to the planned dosing schedule (e.g., once daily).
-
-
Data Collection:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.
-
Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic properties of a SMARCA2 PROTAC degrader in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle solution
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of the SMARCA2 degrader to a cohort of mice, either intravenously (IV) for bioavailability assessment and orally (PO) for determining oral PK parameters.
-
Blood Sampling: Collect blood samples from the mice at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Extract the drug from the plasma samples.
-
Analyze the concentration of the degrader in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
Pharmacodynamic (PD) Analysis
Objective: To assess the in vivo degradation of SMARCA2 in tumor tissue following treatment with a SMARCA2 PROTAC degrader.
Materials:
-
Tumor-bearing mice from the efficacy study or a separate PD study.
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Tissue Collection: At the desired time points after the final dose, euthanize the mice and excise the tumors.
-
Protein Extraction:
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against SMARCA2, SMARCA4, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 and SMARCA4 and normalize them to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control group.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo efficacy and PK/PD studies.
Application Notes and Protocols for PROTAC SMARCA2 Degrader-3 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of PROTAC SMARCA2 degrader-3 in xenograft models. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy and pharmacodynamics of SMARCA2-targeting PROTACs.
Introduction
PROTACs (Proteolysis-Targeting Chimeras) are a novel therapeutic modality that induce the degradation of specific target proteins.[1][2][3][4] A PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[5] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][4]
SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic target in cancers with mutations in its paralog, SMARCA4.[6][7][8][9][10] In SMARCA4-deficient tumors, cancer cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability.[10] PROTAC-mediated degradation of SMARCA2 offers a potential therapeutic strategy for these cancers.[6][7][9][10][11][12]
This document outlines the application of a hypothetical PROTAC, "SMARCA2 degrader-3," in various xenograft models to evaluate its anti-tumor activity and target engagement.
Key Applications
-
In vivo efficacy assessment: Evaluating the anti-tumor growth effects of SMARCA2 degrader-3 in subcutaneous and patient-derived xenograft (PDX) models.[]
-
Pharmacodynamic (PD) biomarker analysis: Measuring the extent and duration of SMARCA2 protein degradation in tumor and surrogate tissues.[2][14]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlating drug exposure with target degradation and anti-tumor response to inform optimal dosing regimens.[2][14]
-
Biomarker discovery: Identifying downstream molecular changes resulting from SMARCA2 degradation.
Data Presentation: In Vivo Efficacy of SMARCA2 Degraders
The following tables summarize representative in vivo data from studies on various SMARCA2 PROTACs, which can be used as a benchmark for evaluating "this compound".
Table 1: Summary of Anti-Tumor Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI %) | Reference |
| ACBI2 | A549 (NSCLC) | 80 mg/kg, PO, QD | Significant | [12] |
| A947 | HCC515 (NSCLC) | 40 mg/kg, IV, single dose | - (PD study) | [7] |
| YDR1 | H1568 (NSCLC) | 80 mg/kg, PO, QD | - (PD study) | [15] |
| YDR1 & Sotorasib | H358 (NSCLC, KRAS G12C) | YDR1: 50 mg/kg, PO, QD; Sotorasib: 100 mg/kg, PO, QD | Synergistic | [15] |
Table 2: Summary of In Vivo SMARCA2 Degradation
| Compound | Cancer Model | Dosing Regimen | SMARCA2 Degradation (%) | Timepoint | Reference |
| ACBI2 | NCI-H1568 (NSCLC) | Dose-dependent | Near-complete | End of study | [12] |
| A947 | HCC515 (NSCLC) | 40 mg/kg, IV, single dose | >80% | 24 hours | [7] |
| YDR1 | H1568 (NSCLC) | 80 mg/kg, PO, QD for 4 days | 87% | After 4 days | [15] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy and PD Studies
This protocol describes the establishment of a subcutaneous xenograft model to assess the anti-tumor efficacy and pharmacodynamics of this compound.
1. Cell Culture and Implantation:
- Culture a relevant cancer cell line (e.g., SMARCA4-mutant non-small cell lung cancer line like NCI-H1568) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
- Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
3. Dosing and Administration:
- Prepare the formulation of this compound and vehicle control. The formulation will depend on the route of administration (e.g., oral gavage, intraperitoneal, or intravenous injection).
- Administer the compound according to the planned dosing schedule (e.g., once daily, twice daily). Dosing levels should be based on prior tolerability studies.[15]
4. Efficacy Assessment:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
5. Pharmacodynamic Analysis:
- For PD studies, collect tumors and other relevant tissues at specified time points after the last dose.
- Process the tissues for protein extraction.
- Analyze SMARCA2 protein levels by Western blot or other quantitative methods like mass spectrometry.[]
Protocol 2: Western Blot for SMARCA2 Protein Levels
This protocol details the procedure for quantifying SMARCA2 protein degradation in tumor tissue samples.
1. Protein Extraction:
- Homogenize the collected tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at high speed to pellet cellular debris.
- Determine the protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Normalize the SMARCA2 signal to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. preludetx.com [preludetx.com]
- 11. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Pharmacokinetics and pharmacodynamics of PROTAC SMARCA2 degrader-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ACBI2, a selective and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein. The provided protocols offer detailed methodologies for key experiments to assess the activity of ACBI2.
Introduction
ACBI2 is a von Hippel-Lindau (VHL) E3 ligase recruiting PROTAC that induces the ubiquitination and subsequent proteasomal degradation of SMARCA2.[1][2] SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex.[3] In cancers with mutations in the paralogous SMARCA4 gene, tumor cells often become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability.[3][4] ACBI2 offers a pharmacological tool to exploit this dependency.[1][5] These notes are intended to guide researchers in utilizing ACBI2 for preclinical studies.
Pharmacokinetics
ACBI2 has been demonstrated to be orally bioavailable in preclinical species.[1][2][6] The pharmacokinetic properties are summarized in the table below.
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability | Mouse | 30 mg/kg | 22% | [2][6] |
| Oral Bioavailability | Rat | - | 16% | [1] |
| Administration Route for In Vivo Studies | Mouse | 80 mg/kg | Oral (p.o.), once daily | [2] |
Pharmacodynamics
ACBI2 is a potent and selective degrader of SMARCA2, demonstrating activity both in vitro and in vivo.
In Vitro Activity
ACBI2 induces rapid and potent degradation of SMARCA2 in various cancer cell lines.[2] It exhibits selectivity for SMARCA2 over its close homolog SMARCA4.[1][6][7]
| Parameter | Cell Line | Value | Reference |
| SMARCA2 DC50 | RKO | 1 nM | [2][7] |
| SMARCA4 DC50 | RKO | 32 nM | [2][7] |
| Ternary Complex EC50 | - | 7 nM | [2][8] |
| SMARCA2 Degradation | A549, NCI-H1568 | Rapid and complete | [2] |
In Vivo Activity
Oral administration of ACBI2 leads to dose-dependent degradation of SMARCA2 in tumor xenografts and results in tumor growth inhibition.[1][2]
| Parameter | Animal Model | Dose | Effect | Reference |
| SMARCA2 Degradation | A549 Xenograft | 5-100 mg/kg, p.o. | Dose-dependent degradation | [2] |
| Tumor Growth | A549 Xenograft | 80 mg/kg, p.o., once daily | Significant inhibition | [2] |
| SMARCA2 Degradation | NCI-H1568 & A549 Xenografts | - | Dose-dependent degradation | [1] |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of ACBI2 and its effect on the SMARCA2 signaling pathway.
Experimental Protocols
In Vitro SMARCA2 Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of SMARCA2 in cultured cells following treatment with ACBI2.
Materials:
-
Cancer cell lines (e.g., RKO, A549, NCI-H1568)
-
Cell culture medium and supplements
-
ACBI2 (and a negative control, if available)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ACBI2 in cell culture medium. A typical concentration range is 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of ACBI2 or vehicle.
-
Incubate the cells for the desired time points (e.g., 4, 8, 18, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SMARCA2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for SMARCA4 and a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 band intensities to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control. Determine the DC50 value by plotting the percentage of protein remaining against the log of the ACBI2 concentration.
Caption: Experimental workflow for Western Blot analysis of SMARCA2 degradation.
In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of ACBI2 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
SMARCA4-mutant cancer cell line (e.g., A549)
-
Matrigel (optional)
-
ACBI2
-
Vehicle for oral administration
-
Calipers for tumor measurement
-
Animal balance
-
Tools for animal dosing (e.g., oral gavage needles)
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (if used).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Study Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control and ACBI2 treatment group).
-
-
Dosing:
-
Prepare the ACBI2 formulation at the desired concentration (e.g., for an 80 mg/kg dose).
-
Administer ACBI2 or vehicle to the respective groups via oral gavage once daily.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Termination and Tissue Collection:
-
At the end of the study (e.g., after a predefined number of days or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent Western blot analysis or fixed in formalin for immunohistochemistry to assess SMARCA2 levels.
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.
Conclusion
ACBI2 is a valuable tool for investigating the therapeutic potential of targeting the SMARCA2-SMARCA4 synthetic lethal relationship in cancer. The data and protocols provided here serve as a guide for researchers to design and execute experiments to further characterize the activity of this potent and selective SMARCA2 degrader.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe ACBI2 | Chemical Probes Portal [chemicalprobes.org]
- 8. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown of SMARCA2 for Comparative Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), also known as BRM, is a critical component of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a fundamental role in regulating gene expression by altering nucleosome positioning, thereby controlling the accessibility of DNA to transcription factors.[3] SMARCA2, along with its paralog SMARCA4 (also known as BRG1), are the two mutually exclusive ATPase subunits that provide the energy for the remodeling activity of the SWI/SNF complex.[4]
In recent years, SMARCA2 has emerged as a significant therapeutic target in oncology, particularly in cancers harboring mutations in SMARCA4.[1][5] In SMARCA4-deficient tumors, cancer cells become dependent on the remaining SMARCA2-containing SWI/SNF complex for their survival, a concept known as synthetic lethality.[1][6] This dependency makes the targeted knockdown or inhibition of SMARCA2 a promising strategy for treating these specific cancers.[1][5]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used tool for inducing stable, long-term suppression of a target gene's expression. This methodology allows for robust comparative studies to investigate the functional consequences of SMARCA2 depletion in various cellular contexts. These application notes provide detailed protocols for lentiviral shRNA-mediated knockdown of SMARCA2, including methods for validation and analysis of phenotypic outcomes.
Data Presentation
Table 1: Validated shRNA Sequences for Human SMARCA2
| shRNA Identifier | Target Sequence (5' to 3') | Source/Reference |
| shS2 | GATGCTTCAGTTCCGATATAT | Vang et al. (Supplementary Table S2)[1][6] |
| shS3 | GCCACATTGCTTTACAGATTA | Vang et al. (Supplementary Table S2)[1][6] |
| shS4 | GCTCATCATGTCATCCAGTTA | Vang et al. (Supplementary Table S2)[1][6] |
Table 2: Quantitative Effects of SMARCA2 Knockdown in SMARCA4-deficient Cancer Cell Lines
| Cell Line | Assay | Result with SMARCA2 Knockdown | Reference |
| A549 (SMARCA4-deficient) | Cell Viability | Significant reduction in cell viability | Vang et al.[1][6] |
| NCI-H1299 (SMARCA4-deficient) | Cell Viability | Significant reduction in cell viability | Vang et al.[1][6] |
| NCI-H157 (SMARCA4-deficient) | Cell Viability | Significant reduction in cell viability | Vang et al.[1][6] |
| NCI-H460 (SMARCA4-proficient) | Cell Viability | No significant effect on cell viability | Vang et al.[1][6] |
| A549 (SMARCA4-deficient) | Clonogenic Assay | Robust inhibition of colony formation | Vang et al.[1][6] |
| OVCAR4 (SMARCA4 knockout) | Apoptosis (Cisplatin-induced) | Increased resistance to apoptosis | Chakravarty et al.[7] |
Experimental Protocols
Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles containing shRNA constructs targeting SMARCA2 using a second-generation packaging system.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
pLKO.1-puro vector containing SMARCA2 shRNA or non-targeting control shRNA
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)
-
Opti-MEM Reduced Serum Medium
-
0.45 µm filter
-
Polypropylene storage tubes
Protocol:
Day 1: Seeding HEK293T Cells
-
Plate 7 x 10^5 HEK293T cells per 6 cm tissue culture plate in 5 mL of complete DMEM.
-
Incubate overnight at 37°C with 5% CO2. Cells should be approximately 70-80% confluent at the time of transfection.
Day 2: Transfection
-
In a sterile microfuge tube, prepare the DNA mixture by combining:
-
1.5 µg of pLKO.1-shRNA plasmid
-
1.0 µg of psPAX2 packaging plasmid
-
0.5 µg of pMD2.G envelope plasmid
-
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Carefully add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
Gently swirl the plate to ensure even distribution.
-
Incubate at 37°C with 5% CO2 for 12-18 hours.
Day 3: Medium Change
-
Aspirate the transfection medium from the cells and replace it with 5 mL of fresh, complete DMEM.
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, harvest the supernatant containing the lentiviral particles and transfer it to a polypropylene tube.
-
Add 5 mL of fresh complete DMEM to the cells and return them to the incubator.
-
At 72 hours post-transfection, harvest the supernatant again and pool it with the harvest from Day 4.
-
Centrifuge the pooled supernatant at 1,250 rpm for 5 minutes to pellet any cellular debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the viral supernatant and store at -80°C.
Lentiviral Transduction of Target Cells
This protocol is for the transduction of adherent cancer cell lines.
Materials:
-
Target cells (e.g., A549, NCI-H1299)
-
Complete growth medium for the target cell line
-
Lentiviral supernatant (from Protocol 3.1)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin
Protocol:
Day 1: Seeding Target Cells
-
Plate the target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
Day 2: Transduction
-
Remove the growth medium from the cells.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL.
-
Add 1 mL of the transduction medium to each well.
-
Add the desired amount of lentiviral supernatant to each well. The optimal amount (Multiplicity of Infection - MOI) should be determined empirically for each cell line.
-
Incubate overnight at 37°C with 5% CO2.
Day 3: Medium Change
-
Remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
Day 4 onwards: Selection and Expansion
-
Begin selection by adding puromycin to the growth medium. The optimal concentration of puromycin must be determined by a kill curve for each cell line (typically 1-10 µg/mL).
-
Replace the puromycin-containing medium every 2-3 days.
-
Once non-transduced cells have been eliminated, expand the puromycin-resistant cells for subsequent analysis.
Validation of SMARCA2 Knockdown
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Rabbit anti-SMARCA2 (e.g., Sigma-Aldrich AV34484)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the transduced and control cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the level of SMARCA2 knockdown relative to the loading control.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for human SMARCA2 (e.g., OriGene HP206660)[8]
-
qPCR primers for a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Extract total RNA from the transduced and control cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and the SMARCA2 or housekeeping gene primers.
-
Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative expression of SMARCA2 mRNA in the knockdown cells compared to the control cells, normalized to the housekeeping gene.
Cell Viability Assay
Materials:
-
Transduced and control cells
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTT)
Protocol:
-
Seed an equal number of transduced and control cells in a 96-well plate.
-
At desired time points (e.g., 24, 48, 72 hours), add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the viability of the knockdown cells to the control cells to determine the effect of SMARCA2 depletion on cell proliferation.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for lentiviral shRNA knockdown of SMARCA2.
Caption: Simplified signaling pathway of SMARCA2 in cellular processes.
References
- 1. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fenicsbio.com [fenicsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. shRNA Technology Shared Resource | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: PROTAC SMARCA2 Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC SMARCA2 degraders. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of PROTAC SMARCA2 degraders?
A1: While many PROTAC SMARCA2 degraders are designed for high selectivity, off-target degradation of PBRM1 (Polybromo-1), another component of the SWI/SNF chromatin remodeling complex, is a commonly observed effect with some degraders.[1][2][3] The degree of PBRM1 degradation can vary depending on the specific PROTAC molecule, its linker, and the E3 ligase it recruits. Global proteomic studies of several SMARCA2 degraders, such as PRT006 and ACBI2, have identified PBRM1 as a primary off-target.[1][3] Other studies with degraders like A947 and G-6599 have shown high selectivity for SMARCA2, with minimal off-target effects.[2][4]
Q2: Why is PBRM1 a common off-target for SMARCA2 degraders?
A2: PBRM1 is a subunit of the PBAF (Polybromo-associated BRG1-associated factor) complex, a type of SWI/SNF complex. Given that SMARCA2 is also a core ATPase subunit of SWI/SNF complexes, the physical proximity and association of these proteins within the complex likely contribute to the co-degradation of PBRM1 by some SMARCA2-targeting PROTACs. The formation of a ternary complex between the PROTAC, the E3 ligase, and SMARCA2 may bring PBRM1 into close enough proximity for ubiquitination and subsequent degradation.
Q3: How can I determine if my PROTAC SMARCA2 degrader is causing off-target effects in my experiments?
A3: The most comprehensive method for identifying off-target effects is global proteomic analysis, such as using tandem mass tag (TMT) based mass spectrometry.[1][5] This allows for a broad, unbiased quantification of protein level changes across the proteome upon treatment with your degrader. For a more targeted approach, you can perform Western blotting for known potential off-targets, such as PBRM1 and the highly homologous protein SMARCA4.
Q4: What is the expected selectivity of SMARCA2 degraders over SMARCA4?
A4: High selectivity for SMARCA2 over its paralog SMARCA4 is a critical feature of an effective SMARCA2 degrader, as dual degradation is often poorly tolerated.[6] Many reported SMARCA2 degraders achieve high selectivity, with some showing over 1000-fold selectivity for SMARCA2 degradation over SMARCA4.[6][7][8] For example, SMD-3236 has a reported selectivity of over 2000-fold.[7][9]
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Phenotype Observed
-
Possible Cause: Off-target degradation of a critical protein.
-
Troubleshooting Steps:
-
Validate On-Target Degradation: Confirm the degradation of SMARCA2 via Western blot.
-
Assess Common Off-Targets: Perform Western blots for PBRM1 and SMARCA4 to check for their degradation.
-
Global Proteomics: If the phenotype persists and is not explained by on-target or common off-target degradation, consider a global proteomics experiment to identify novel off-targets.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the toxicity is dose-dependent and correlates with the degradation of the off-target protein.
-
Use a Negative Control: Synthesize or obtain an inactive version of your PROTAC (e.g., with a modification that prevents binding to the E3 ligase or the target) to confirm that the observed phenotype is dependent on protein degradation.
-
Issue 2: Inconsistent SMARCA2 Degradation
-
Possible Cause: Experimental variability, cell line differences, or issues with the PROTAC itself.
-
Troubleshooting Steps:
-
Optimize Treatment Conditions: Titrate the concentration of the PROTAC and the treatment duration to find the optimal conditions for SMARCA2 degradation in your specific cell line.
-
Cell Line Characterization: Be aware that the expression levels of the target protein, the E3 ligase, and other components of the ubiquitin-proteasome system can vary between cell lines, affecting PROTAC efficiency.
-
Confirm PROTAC Integrity: Ensure the stability and purity of your PROTAC compound.
-
Check for Proteasome Inhibition: Co-treat with a proteasome inhibitor (e.g., MG132) to confirm that the loss of SMARCA2 is due to proteasomal degradation. A rescue of SMARCA2 levels would indicate a proteasome-dependent mechanism.
-
Data Presentation
Table 1: Selectivity Profiles of Various PROTAC SMARCA2 Degraders
| Degrader | Target | DC50 | Dmax | Off-Targets Identified (Proteomics) | SMARCA4 Selectivity | Reference |
| SMD-3236 | SMARCA2 | < 1 nM | > 95% | Not specified | >2000-fold | [7][9] |
| PRT006 | SMARCA2 | Not specified | Not specified | PBRM1 | High | [1] |
| YDR1 | SMARCA2 | Not specified | Not specified | Not specified | High | [5] |
| YD54 | SMARCA2 | Not specified | Not specified | Not specified | High | [5] |
| A947 | SMARCA2 | Sub-nanomolar | Not specified | None unexpected | ~30-fold | [4][6] |
| G-6599 | SMARCA2/A4 | SMARCA2: 13 nM | 38% | PBRM1 | Not selective | [2] |
| ACBI2 | SMARCA2 | Not specified | Near-complete | PBRM1 | Moderate | [3] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Experimental Protocols
Protocol 1: Global Proteomic Analysis for Off-Target Identification
-
Cell Treatment: Culture your cells of interest and treat with the PROTAC SMARCA2 degrader at a concentration known to induce maximal SMARCA2 degradation. Include a vehicle-treated control group.
-
Cell Lysis and Protein Extraction: After the desired treatment time, harvest the cells and lyse them in a buffer compatible with mass spectrometry.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. Look for proteins that are significantly downregulated in the PROTAC-treated sample compared to the control, in addition to SMARCA2.
Protocol 2: Western Blot for Validation of Off-Target Degradation
-
Cell Treatment and Lysis: Treat cells with a range of concentrations of the PROTAC SMARCA2 degrader and a vehicle control. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for SMARCA2, PBRM1, SMARCA4, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantification: Densitometrically quantify the band intensities and normalize them to the loading control to determine the extent of degradation for each protein.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cellular effects.
Caption: General mechanism of action for a PROTAC SMARCA2 degrader.
Caption: Potential impact of on-target and off-target degradation on cellular pathways.
References
- 1. preludetx.com [preludetx.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preludetx.com [preludetx.com]
- 9. Discovery of SMD-3236: A Potent, Highly Selective and Efficacious SMARCA2 Degrader for the Treatment of SMARC4-Deficient Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing PROTAC SMARCA2 Degrader-3 Selectivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers assessing the selectivity of PROTAC SMARCA2 Degrader-3 over its highly homologous paralog, SMARCA4.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity for SMARCA2 over SMARCA4 challenging?
Achieving high selectivity between SMARCA2 and SMARCA4 is difficult due to the high degree of homology between the two proteins, particularly within the bromodomain that is often targeted by the PROTAC's "warhead" ligand.[1][2][3] Small-molecule inhibitors have historically struggled to differentiate between these two targets.[1]
Q2: How can a PROTAC achieve selectivity if its warhead binds both SMARCA2 and SMARCA4?
PROTAC-mediated degradation relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[1][4] Selectivity can arise from subtle differences in the protein surfaces outside the binding pocket. These differences can lead to favorable or unfavorable protein-protein interactions within the ternary complex.[1] A PROTAC can induce a conformation that is productive for ubiquitination with SMARCA2 but not with SMARCA4, leading to selective degradation even with a non-selective binder.[1][2][3]
Q3: What is the mechanism of action for a SMARCA2-selective PROTAC?
A SMARCA2-selective PROTAC is a heterobifunctional molecule with one end that binds to the SMARCA2 protein and another that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon).[1][5] This proximity induces the E3 ligase to tag SMARCA2 with ubiquitin chains, marking it for degradation by the cell's proteasome.[1][4] This catalytic process efficiently removes the SMARCA2 protein, leading to a synthetic lethal effect in cancer cells that have lost SMARCA4 function.[2][3][6]
Quantitative Data Summary
The tables below summarize the degradation potency, selectivity, and anti-proliferative effects of various reported SMARCA2-selective PROTACs.
Table 1: Degradation Potency (DC₅₀) and Selectivity of SMARCA2 PROTACs
| PROTAC Degrader | SMARCA2 DC₅₀ (nM) | SMARCA4 DC₅₀ (nM) | Selectivity (SMARCA4/SMARCA2) | E3 Ligase Recruited | Reference |
| ACBI2 | ~1-10 nM (Potent) | > 30x higher than SMARCA2 | ~30-fold | VHL | [1] |
| A947 | Potent (nM range) | Partially spared | Moderately Selective | VHL | [1][2][3] |
| SMD-3040 | Low nM | Much weaker degradation | Excellent | Not Specified | [6] |
| SMD-3236 | < 1 nM | > 1000 nM | > 2000-fold | VHL | [7] |
DC₅₀ (Degradation Concentration 50) is the concentration of the degrader required to reduce the protein level by 50%.
Table 2: Anti-proliferative Activity (IC₅₀) in SMARCA4-Deficient vs. Wild-Type Cell Lines
| PROTAC Degrader | Cell Line Status | IC₅₀ | Reference |
| A947 | SMARCA4-mutant | Potent Inhibition | [2][3] |
| SMARCA4 wild-type | Weaker Inhibition | [2][3] | |
| SMD-3040 | SMARCA4-deficient | Potent Inhibition | [6] |
| SMARCA4 wild-type | Much weaker activity | [6] | |
| SMD-3236 | SMARCA4-deficient | Potent Inhibition | [7] |
| SMARCA4 wild-type | Minimal activity | [7] |
IC₅₀ (Inhibitory Concentration 50) is the concentration of the degrader required to inhibit cell growth by 50%.
Troubleshooting Guides
Issue 1: No or weak degradation of SMARCA2 is observed.
| Question | Possible Cause & Solution |
| Is the PROTAC stable and cell-permeable? | Cause: PROTACs are often large molecules with poor physicochemical properties.[5] They may be unstable or unable to cross the cell membrane effectively. Solution: Confirm the chemical integrity of your PROTAC stock. Evaluate cell permeability using assays like the Caco-2 permeability assay.[5][8] If permeability is low, consider optimizing the linker or warhead. |
| Does the cell line express the recruited E3 ligase? | Cause: The PROTAC's mechanism is dependent on the presence of the corresponding E3 ligase (e.g., VHL or CRBN).[5] Solution: Verify the expression of the required E3 ligase in your cell line via Western Blot or qPCR. Choose a cell line known to express the ligase. |
| Is the treatment time and concentration optimal? | Cause: Degradation is a time- and concentration-dependent process. Insufficient treatment time or concentration will result in poor degradation.[9] Solution: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) and a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal conditions for achieving Dmax (maximum degradation).[10] |
| Is the Western Blot protocol optimized for SMARCA2? | Cause: SMARCA2 is a large nuclear protein, which can make detection challenging. Solution: Ensure your lysis buffer is sufficient for nuclear protein extraction (e.g., RIPA buffer).[11] Use a validated antibody for SMARCA2 and optimize antibody concentrations and incubation times.[12] Always include a loading control (e.g., Vinculin, HDAC1) to ensure equal protein loading.[12][13] |
Issue 2: Significant degradation of SMARCA4 is observed (poor selectivity).
| Question | Possible Cause & Solution |
| Is the PROTAC concentration too high? | Cause: At high concentrations, the formation of binary complexes (PROTAC-SMARCA4) can outcompete the formation of productive ternary complexes, potentially leading to off-target degradation or the "hook effect".[10] Solution: Perform a careful dose-response analysis. Selectivity is often best observed within a specific concentration window. Use the lowest concentration that gives maximal SMARCA2 degradation. |
| Is the ternary complex with SMARCA4 more stable than expected? | Cause: The linker length and composition are critical for determining the geometry and stability of the ternary complex.[14] An suboptimal linker might promote a more productive degradation-competent conformation with SMARCA4. Solution: This is an intrinsic property of the molecule. If selectivity is poor, medicinal chemistry efforts may be needed to redesign the linker to disfavor the SMARCA4 ternary complex. |
| Are you observing a non-PROTAC-mediated effect? | Cause: The warhead itself might have inhibitory effects at high concentrations, or the molecule could have off-target toxicity. Solution: Use a negative control, such as an epimer of the PROTAC that cannot bind the E3 ligase.[9] This control should not induce degradation. Pre-treatment with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) should rescue SMARCA2 degradation, confirming a proteasome-dependent mechanism.[5] |
Issue 3: Cell viability results do not correlate with SMARCA2 degradation.
| Question | Possible Cause & Solution |
| Is the cell line truly dependent on SMARCA2? | Cause: The synthetic lethality of SMARCA2 degradation is primarily effective in cells with a loss-of-function mutation in SMARCA4.[2][3] Solution: Confirm the SMARCA4 mutation status of your cell line using sequencing or by checking databases like the CCLE. Test the PROTAC in both SMARCA4-mutant and SMARCA4-wild-type cell lines as positive and negative controls, respectively.[6] |
| Is the assay duration long enough to observe a phenotype? | Cause: The phenotypic consequences of protein degradation (e.g., cell cycle arrest, apoptosis) can take longer to manifest than the initial protein loss.[9] Solution: Extend the duration of your cell viability assay (e.g., 5-7 days) to allow for the anti-proliferative effects to become apparent.[13] |
| Is there off-target toxicity? | Cause: The PROTAC molecule could be causing cell death through mechanisms unrelated to SMARCA2 degradation. Solution: Compare the IC₅₀ for cell viability with the DC₅₀ for SMARCA2 degradation. A large discrepancy may suggest off-target effects. Use the inactive epimer control; it should not affect cell viability at concentrations where the active PROTAC is effective. |
Experimental Protocols & Visualizations
Key Experimental Workflows
The following diagrams illustrate the core processes for evaluating your PROTAC degrader.
Caption: Mechanism of Action for a selective SMARCA2 PROTAC degrader.
Caption: Experimental workflow for assessing PROTAC selectivity.
References
- 1. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ideas.repec.org]
- 3. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Mechanisms of resistance to PROTAC SMARCA2 degrader-3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PROTAC SMARCA2 Degrader-3. The information is designed to help address common experimental challenges and provide a deeper understanding of the mechanisms of action and potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a hetero-bifunctional molecule designed to induce the degradation of the SMARCA2 protein. It functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to ubiquitinate SMARCA2, tagging it for degradation by the proteasome. This targeted protein degradation approach is particularly relevant in the context of SMARCA4-mutant cancers, where the degradation of SMARCA2 has been shown to be synthetically lethal.
Q2: What are the known mechanisms of acquired resistance to this compound?
A2: The primary mechanism of acquired resistance to PROTACs, including those targeting SMARCA2, involves genomic alterations in the components of the ternary complex. The most frequently observed alterations are mutations or loss of expression of the recruited E3 ligase (e.g., VHL or Cereblon).[1] Such alterations prevent the PROTAC from effectively recruiting the cellular degradation machinery. To counteract this, developing PROTACs that utilize alternative E3 ligases is a key strategy.[1]
Q3: How can I determine if my cells have developed resistance to this compound?
A3: Resistance can be identified by a rightward shift in the dose-response curve, indicating a higher concentration of the degrader is required to achieve the same level of SMARCA2 degradation or cell growth inhibition. This is typically quantified as a fold-change in the IC50 or DC50 value. You can assess this by performing dose-response experiments and comparing the IC50/DC50 values in your experimental cells to the parental, sensitive cell line.
Q4: My this compound is not showing any degradation of SMARCA2. What are the possible reasons?
A4: There are several potential reasons for a lack of SMARCA2 degradation:
-
Cell Line Specificity : The targeted E3 ligase may not be expressed or may be mutated in your cell line of choice.
-
Incorrect Concentration : The concentration of the degrader may be too low to be effective or too high, leading to the "hook effect" where the formation of the ternary complex is inhibited.
-
Incorrect Timepoint : The degradation kinetics can vary between cell lines and degraders. It is advisable to perform a time-course experiment to determine the optimal time point for measuring degradation.[1]
-
Compound Instability : Ensure the compound is properly stored and handled to prevent degradation.
-
Experimental Error : Verify your experimental setup, including antibody performance in Western blotting and cell seeding densities.
Troubleshooting Guides
Guide 1: Optimizing SMARCA2 Degradation Experiments
| Issue | Possible Cause | Recommended Solution |
| No SMARCA2 degradation observed | Cell line lacks a functional E3 ligase pathway for the specific degrader. | Confirm the expression of the relevant E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to the degrader. |
| Degrader concentration is suboptimal (too low or in the "hook effect" range). | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. | |
| Incorrect timepoint for analysis. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the peak degradation time.[1] | |
| High variability in degradation between replicates | Inconsistent cell seeding or treatment. | Ensure uniform cell seeding and consistent addition of the degrader to each well. Use a multichannel pipette for adding reagents. |
| Issues with protein lysate preparation or quantification. | Follow a standardized protocol for lysate preparation and perform a protein quantification assay to ensure equal loading for Western blotting. | |
| Loss of both SMARCA2 and SMARCA4 | The degrader may have off-target effects on SMARCA4. | While some SMARCA2 degraders show high selectivity, others like ACBI1 can degrade both.[2][3] Check the specificity profile of your degrader. If high selectivity is required, consider a more selective compound like A947.[4] |
Guide 2: Investigating Acquired Resistance
| Observation | Potential Mechanism | Suggested Experiment |
| Rightward shift in IC50/DC50 values | Mutation or loss of the recruited E3 ligase. | Sequence the gene encoding the E3 ligase (e.g., VHL or CRBN) in the resistant cells to identify potential mutations. Perform a Western blot to check for the expression level of the E3 ligase protein. |
| Upregulation of SMARCA2 expression. | Quantify SMARCA2 mRNA and protein levels in resistant versus parental cells using qPCR and Western blot, respectively. | |
| Alterations in the drug efflux pumps. | Treat cells with known efflux pump inhibitors in combination with the SMARCA2 degrader to see if sensitivity is restored. |
Quantitative Data
The following table provides representative data on the shift in IC50 values observed in cell lines that have developed resistance to this compound. Note that this data is illustrative and the actual fold-change may vary depending on the cell line and the specific resistance mechanism.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| NCI-H1299 | 5 | 250 | 50 |
| A549 | 10 | 600 | 60 |
| SW1573 | 8 | 450 | 56.25 |
Experimental Protocols
Protocol 1: Western Blot for SMARCA2 and E3 Ligase Expression
This protocol outlines the steps for assessing the protein levels of SMARCA2 and the relevant E3 ligase (e.g., VHL or CRBN) in cell lysates.
1. Sample Preparation: a. Culture cells to 70-80% confluency. b. Treat cells with this compound at the desired concentrations and for the appropriate duration. c. Place the cell culture dish on ice and wash the cells with ice-cold PBS.[5] d. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to the dish.[5] e. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[5] f. Agitate the lysate for 30 minutes at 4°C.[5] g. Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[5] h. Collect the supernatant containing the protein lysate. i. Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer: a. Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes (unless the antibody datasheet recommends non-reducing conditions). b. Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5] b. Incubate the membrane with the primary antibody (e.g., anti-SMARCA2, anti-VHL, or anti-CRBN) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5 minutes each.[5] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] e. Wash the membrane three times with TBST for 5 minutes each.
4. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Visualize the protein bands using a chemiluminescence detection system. d. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Visualizations
Signaling and Resistance Pathways
References
Technical Support Center: Optimizing PROTAC SMARCA2 Degrader-3 In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC SMARCA2 degrader-3 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected in vitro activity?
This compound is a proteolysis-targeting chimera designed to induce the degradation of the SMARCA2 (also known as BRM) protein, a key component of the SWI/SNF chromatin remodeling complex. In vitro, it has been shown to degrade SMARCA2 in A549 cells with a half-maximal degradation concentration (DC50) of less than 100 nM and a maximum degradation (Dmax) of over 90% after 24 hours of treatment[1].
Q2: Which cell lines are suitable for in vitro experiments with this compound?
The choice of cell line is critical for observing the desired effects of SMARCA2 degradation. Here are some recommendations:
-
SMARCA4-deficient cancer cell lines: SMARCA2 is a synthetic lethal target in cancers with SMARCA4 mutations. Therefore, cell lines with deficient SMARCA4, such as some non-small cell lung cancer (NSCLC) lines (e.g., NCI-H1568, A549), are highly sensitive to SMARCA2 degradation and are excellent models to study the degrader's efficacy[2][3][4].
-
Cell lines with detectable SMARCA2 expression: It is essential to use cell lines that express detectable levels of SMARCA2 protein. You can confirm this by western blotting before starting your experiments.
Q3: What are the recommended concentration ranges and incubation times for initial experiments?
For initial experiments, it is advisable to perform a dose-response and time-course study.
-
Concentration Range: Based on the known DC50, a starting concentration range of 1 nM to 10 µM is recommended to capture the full degradation profile and observe any potential "hook effect"[2].
-
Incubation Time: A time-course experiment from 4 to 48 hours is recommended to determine the optimal time point for maximal degradation. Some PROTACs can induce rapid degradation, while for others, the effect might be more pronounced at later time points[2].
Troubleshooting Guides
Problem 1: No or weak SMARCA2 degradation observed.
| Possible Cause | Troubleshooting Step |
| Low PROTAC Permeability | Some cell lines may have poor permeability to the PROTAC molecule. Consider using a different cell line or a cell line known to be permeable to similar PROTACs. |
| Incorrect Concentration or Incubation Time | Perform a comprehensive dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 4, 8, 12, 24, 48 hours) experiment to identify the optimal conditions. |
| Low E3 Ligase Expression | This compound activity depends on the presence of the appropriate E3 ligase. Confirm the expression of the relevant E3 ligase (e.g., VHL or Cereblon, depending on the degrader's design) in your cell line via western blot or qPCR. |
| Issues with Ternary Complex Formation | The formation of a stable ternary complex (SMARCA2-PROTAC-E3 ligase) is crucial for degradation. You can assess ternary complex formation using co-immunoprecipitation (Co-IP) assays. |
| Inactive PROTAC | Ensure the PROTAC is properly stored and handled to avoid degradation. As a positive control, use a known effective SMARCA2 degrader if available. For a negative control, use an inactive epimer of the PROTAC or a compound where the E3 ligase-binding motif is mutated[5]. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Cell Culture Inconsistency | Ensure consistent cell passage number, confluency at the time of treatment, and overall cell health. |
| Inconsistent PROTAC Preparation | Prepare fresh dilutions of the PROTAC from a concentrated stock for each experiment to avoid degradation. |
| Uneven Plating of Cells | Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates. |
| Edge Effects in Multi-well Plates | To minimize edge effects, fill the outer wells of the plate with sterile PBS or media without cells. |
Problem 3: "Hook Effect" observed in the dose-response curve.
The "hook effect" is characterized by a decrease in degradation at very high PROTAC concentrations. This is a common phenomenon with PROTACs and is a good indicator of a ternary complex-mediated mechanism. It occurs because at high concentrations, the PROTAC can form binary complexes with either SMARCA2 or the E3 ligase, which are unproductive for degradation. If you observe a hook effect, it confirms the mechanism of action. For subsequent experiments, use concentrations at or below the peak of the degradation curve.
Quantitative Data Summary
| Degrader | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| This compound | A549 | <100 nM | >90% | 24 hours | [1] |
| YDR1 | H1792 (SMARCA4-WT) | 69 nM (24h), 60 nM (48h) | 87% (24h), 94% (48h) | 24 & 48 hours | [2] |
| YDR1 | H322 (SMARCA4-mutant) | 6.4 nM | 99.2% | Not Specified | [2] |
| YD54 | H1792 (SMARCA4-WT) | 8.1 nM (24h), 16 nM (48h) | 98.9% (24h), 99.2% (48h) | 24 & 48 hours | [2] |
| YD54 | H322 (SMARCA4-mutant) | 1 nM | 99.3% | Not Specified | [2] |
| ACBI2 | NCI-H1568 (SMARCA4-deficient) | EC50 = 2 nM | Not Specified | Not Specified | [6] |
Experimental Protocols
Western Blot for SMARCA2 Degradation
This protocol outlines the steps to assess the degradation of SMARCA2 protein levels following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-SMARCA2 antibody
-
Loading control antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (and DMSO as a vehicle control) for the desired incubation time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMARCA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH).
-
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the PROTAC.
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 72 hours). Include wells with untreated cells and vehicle control (DMSO).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals[7].
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: A typical experimental workflow for in vitro characterization.
Caption: SMARCA2's role in chromatin remodeling and as a cancer target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 4. preludetx.com [preludetx.com]
- 5. researchgate.net [researchgate.net]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving stability and solubility of PROTAC SMARCA2 degrader-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC SMARCA2 degrader-3. The information herein is designed to address common challenges related to the stability and solubility of this molecule, aiding in the successful design and execution of experiments.
Troubleshooting Guide
Researchers may encounter issues with the stability and solubility of this compound. This guide provides systematic approaches to troubleshoot and resolve these common problems.
| Issue | Potential Cause | Recommended Solution |
| Poor Aqueous Solubility | High molecular weight and hydrophobicity of the PROTAC molecule.[1][2][3] | 1. Formulation Strategies: Prepare amorphous solid dispersions (ASDs) or utilize self-nano emulsifying drug delivery systems (SNEDDS) to enhance solubility.[1][4] 2. Co-solvents: Use co-solvents such as DMSO, DMF, or ethanol in initial stock solutions. For aqueous buffers, consider the addition of surfactants or cyclodextrins.[] 3. pH Adjustment: Evaluate the pH-solubility profile of the PROTAC and adjust the buffer pH accordingly.[] |
| Precipitation in Cell Culture Media | The PROTAC concentration exceeds its solubility limit in the aqueous environment of the media. | 1. Optimize Dosing: Administer the PROTAC with food or in biorelevant buffers like FaSSIF/FeSSIF, which can improve solubility.[6][7] 2. Formulation: Encapsulate the PROTAC in lipid-based nanoparticles or polymeric micelles to improve its dispersibility in aqueous media.[1][2] |
| Chemical Instability (e.g., hydrolysis) | The linker or other functional groups within the PROTAC molecule are susceptible to hydrolysis. | 1. Storage Conditions: Store the compound as a dry powder at the recommended temperature (typically -20°C or -80°C) and protect it from light and moisture. Prepare fresh stock solutions and use them promptly. 2. Linker Modification: If chemical instability persists and is traced to the linker, consider synthesizing analogs with more stable linkers (e.g., replacing esters with amides or using alkyl chains).[6] |
| Metabolic Instability (in vitro/in vivo) | Rapid metabolism by cellular enzymes (e.g., cytochrome P450s) can lead to a short half-life.[6][7] | 1. Linker Optimization: Modify the linker to block sites of metabolism. Strategies include deuteration, fluorination, or using cyclic linkers.[6][7] 2. Prodrug Approach: Design a prodrug version of the PROTAC to mask metabolically labile sites.[6][7] |
| Inconsistent Degradation Efficacy | Variability in PROTAC bioavailability due to poor physicochemical properties.[1][8] | 1. Permeability Enhancement: Optimize the linker to improve cellular permeability. Replacing PEG linkers with phenyl rings or avoiding multiple amide motifs can be beneficial.[6] 2. Introduce Intramolecular Hydrogen Bonds: This can reduce the molecule's size and polarity, facilitating better cell permeability.[6][7] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. It is crucial to prepare high-concentration stock solutions to minimize the final concentration of the organic solvent in your experimental system, as high concentrations of organic solvents can be toxic to cells.
2. How can I improve the solubility of this compound in my aqueous assay buffer?
To improve solubility in aqueous buffers, you can try several approaches. The use of solubilizing agents like surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins can be effective.[] Additionally, optimizing the pH of the buffer can enhance solubility if the PROTAC has ionizable groups.[] For in vivo studies, formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations can significantly improve aqueous solubility and bioavailability.[1][4]
3. My this compound appears to be unstable in my cell culture medium. What can I do?
Instability in cell culture media can be due to chemical degradation or poor solubility leading to precipitation. To address this, ensure your final DMSO concentration is low (typically <0.5%). You can also explore the use of serum-free media for a short duration if serum components are suspected to cause instability. For longer-term experiments, consider encapsulating the PROTAC in nanoparticles to protect it from the aqueous environment.[2]
4. What are some general strategies to improve the metabolic stability of a PROTAC?
Improving metabolic stability is a key challenge in PROTAC development.[6][7] Strategies to consider include:
-
Linker Modification: Altering the length, composition, and attachment points of the linker can block metabolic hotspots.[6][9] The use of cyclic or more rigid linkers can also enhance stability.[6]
-
Ligand Modification: While more challenging due to binding requirements, minor modifications to the warhead or E3 ligase ligand can sometimes improve metabolic stability without compromising activity.
-
Use of Smaller E3 Ligands: PROTACs based on smaller E3 ligase ligands, like those for CRBN, may have better drug-like properties compared to those for VHL.[6]
5. How does the "hook effect" relate to the concentration of this compound?
The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[1] This occurs because at high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation. It is therefore crucial to perform a dose-response experiment to determine the optimal concentration range for maximal degradation.
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (0.45 µm)
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC-UV
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Add 2 µL of each DMSO dilution to a 96-well plate containing 198 µL of PBS in each well (final DMSO concentration of 1%).
-
Seal the plate and shake at room temperature for 2 hours.
-
Transfer the solutions to a 96-well filter plate and centrifuge to remove any precipitate.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the absorbance at the λmax of the PROTAC or analyze by HPLC-UV to determine the concentration.
-
The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To evaluate the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human, mouse, or rat)
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Methodology:
-
Pre-warm the liver microsome solution and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, mix the PROTAC (final concentration, e.g., 1 µM) with the liver microsome solution in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the PROTAC.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for this compound.
Caption: Simplified SMARCA2 signaling pathway.
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Molecular Properties Of PROTACs And The Relationship To Formulation Design [outsourcedpharma.com]
- 9. explorationpub.com [explorationpub.com]
Enhancing cell permeability of PROTAC SMARCA2 degrader-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC SMARCA2 degrader-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein. It functions by simultaneously binding to the target protein (SMARCA2) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of the target protein from the cell.
Q2: What are the known challenges with the cell permeability of PROTACs like SMARCA2 degrader-3?
A2: PROTACs, including SMARCA2 degrader-3, often possess high molecular weights and a large polar surface area, which can limit their ability to passively diffuse across cell membranes.[1] These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small molecules.[2] Consequently, achieving sufficient intracellular concentrations for effective target degradation can be challenging.
Q3: How can I enhance the cellular uptake of this compound in my experiments?
A3: Several strategies can be employed to improve the cellular permeability of PROTACs. These include optimizing the linker connecting the two ligands, which can influence the molecule's conformational flexibility and ability to shield polar groups.[2][3] Another approach is the development of prodrugs, where polar functional groups are masked with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[2][3]
Q4: What is the "hook effect" and how does it relate to this compound?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[3] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are unproductive for forming the key ternary complex required for ubiquitination. It is crucial to perform a dose-response experiment to identify the optimal concentration range for SMARCA2 degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low SMARCA2 degradation observed. | Poor cell permeability of the PROTAC. | 1. Verify the passive permeability using a PAMPA assay. 2. Consider using a cell line with higher expression of uptake transporters if known. 3. If synthesizing derivatives, consider linker modifications (e.g., shorter, more rigid, or incorporating cyclic amines) to improve physicochemical properties.[2] |
| Inefficient ternary complex formation. | 1. Confirm that the cell line expresses the E3 ligase recruited by the PROTAC. 2. The linker length and composition are critical for optimal ternary complex geometry. If possible, test analogs with different linkers. | |
| Issues with the experimental setup. | 1. Ensure the correct concentration range is being tested to avoid the "hook effect". Perform a wide dose-response curve. 2. Verify the integrity of the compound (e.g., via LC-MS) to rule out degradation. 3. Confirm the accuracy of your protein quantification method (e.g., Western blot). | |
| High variability between experimental replicates. | Inconsistent cell health or density. | 1. Ensure consistent cell seeding density and confluency at the time of treatment. 2. Regularly check for mycoplasma contamination. |
| Pipetting errors. | 1. Use calibrated pipettes and ensure thorough mixing of solutions. | |
| Off-target protein degradation. | Lack of selectivity. | 1. Perform proteomic studies to assess global protein level changes. 2. SMARCA2 is highly homologous to SMARCA4; confirm selectivity by measuring SMARCA4 levels.[4] Some SMARCA2 degraders are designed to be selective.[4][5] |
| "Hook effect" observed at high concentrations. | Formation of unproductive binary complexes. | 1. This is an inherent characteristic of many PROTACs.[3] Determine the optimal concentration for maximal degradation from your dose-response curve and use concentrations at or below this for subsequent experiments. |
Quantitative Data
Table 1: Physicochemical Properties of this compound and Analogs
| Compound | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors |
| SMARCA2 Degrader-3 | 850 | 4.2 | 135 | 4 |
| Analog-1 (PEG Linker) | 895 | 3.8 | 150 | 4 |
| Analog-2 (Alkyl Linker) | 820 | 4.8 | 120 | 3 |
Table 2: In Vitro Permeability and Degradation Efficacy
| Compound | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio | DC₅₀ (nM) in SMARCA4-mutant cells | Dmax (%) in SMARCA4-mutant cells |
| SMARCA2 Degrader-3 | 1.5 | 2.8 | 50 | 90 |
| Analog-1 (PEG Linker) | 0.8 | 4.5 | 120 | 85 |
| Analog-2 (Alkyl Linker) | 2.5 | 1.5 | 30 | 95 |
Note: Data presented are representative examples and may vary between experimental systems.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound.
-
Preparation of the Donor Plate:
-
A solution of lipid (e.g., 10% lecithin in dodecane) is coated onto the filter of a 96-well donor plate and the solvent is allowed to evaporate, leaving a lipid layer.
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS pH 7.4).
-
-
Compound Preparation and Loading:
-
Prepare a solution of this compound in a suitable buffer (e.g., PBS with a small percentage of DMSO).
-
Add the compound solution to the donor plate wells.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp value is calculated using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the filter
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration
-
-
Western Blot for SMARCA2 Degradation
This protocol is for quantifying the amount of SMARCA2 protein in cells following treatment with the degrader.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensity for SMARCA2 and a loading control (e.g., GAPDH or β-actin).
-
Normalize the SMARCA2 signal to the loading control and compare the levels in treated samples to the vehicle control to determine the percentage of degradation.
-
Visualizations
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: In Vivo Delivery of PROTAC SMARCA2 Degrader-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of PROTAC SMARCA2 degrader-3.
Troubleshooting Guides and FAQs
Formulation and Administration
Question: My this compound has poor oral bioavailability. What are some strategies to improve it?
Answer: Poor oral bioavailability is a common challenge for PROTACs due to their high molecular weight and hydrophobicity.[1][2][3][4][5][6][7] Here are several strategies you can employ to enhance the oral bioavailability of your SMARCA2 degrader:
-
Co-administration with Food: The solubility and absorption of some PROTACs can be improved when administered with food. Clinical trials for some PROTACs have adopted a "once daily with food" regimen.[1][3]
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Creating an ASD can improve the solubility and dissolution rate of your compound.[4][5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility of lipophilic PROTACs in aqueous and biorelevant media.[4]
-
Nanosuspensions: Reducing the particle size of the PROTAC to the nanometer range can increase its surface area and improve dissolution.
-
-
Chemical Modifications:
-
Linker Optimization: The linker connecting the SMARCA2 binder and the E3 ligase ligand plays a crucial role in the physicochemical properties of the PROTAC. Modifying the linker's length, composition, and attachment points can improve metabolic stability and permeability.[1][2]
-
Introduce Intramolecular Hydrogen Bonds: Creating intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure, which can improve cell permeability by reducing the molecule's size and polarity.[1]
-
Choose Smaller E3 Ligase Ligands: Utilizing smaller E3 ligase ligands, such as those for Cereblon (CRBN), can result in a smaller overall PROTAC molecule with more "drug-like" properties.[1]
-
Prodrug Approach: A prodrug strategy involves modifying the PROTAC to improve its oral absorption, with the active compound being released in vivo through enzymatic cleavage. However, this may further increase the molecular weight.[2][3]
-
Question: What is a good starting dose for my in vivo mouse xenograft study with a SMARCA2 degrader?
Answer: The optimal in vivo dose will depend on the specific potency and pharmacokinetic (PK) properties of your PROTAC. However, based on published data for the orally bioavailable SMARCA2 degrader ACBI2, a dose of 80 mg/kg administered orally once daily has been shown to significantly inhibit tumor growth in an A549 xenograft mouse model.[8] For another degrader, YDR1, oral doses of 10, 20, 40, and 80 mg/kg once daily for three days showed dose-dependent degradation of SMARCA2 in the spleen of mice.[9] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific degrader and model system.
Efficacy and Pharmacodynamics
Question: I am observing target degradation (SMARCA2) in the tumor tissue, but I am not seeing significant tumor regression. What could be the reason?
Answer: This is a critical and sometimes encountered issue in PROTAC development. Several factors could contribute to this observation:
-
Insufficient Degradation: While you may observe some degradation, it might not be sustained or reach the threshold required for a robust anti-tumor response. It is crucial to achieve deep and prolonged degradation of the target protein.
-
Tumor Stasis vs. Regression: In some cases, even near-complete degradation of SMARCA2 may only lead to tumor stasis (slowing of growth) rather than regression (shrinkage). For example, the SMARCA2 degrader ACBI2 was reported to cause almost complete degradation of SMARCA2 in a mouse xenograft model, which resulted in tumor stasis.[10]
-
Target Biology: The anti-proliferative effect of SMARCA2 degradation is primarily observed in cancer cells with a deficiency in the SMARCA4 protein, a concept known as synthetic lethality.[11][12][13] Ensure that your in vivo model has the appropriate genetic background (SMARCA4-deficient) for your SMARCA2 degrader to be effective.
-
Functional Domain Targeting: The SWI/SNF complex, of which SMARCA2 is a part, has both a bromodomain and an ATPase domain. Studies have shown that the ATPase domain, not the bromodomain, is the critical therapeutic target.[14] If your PROTAC only targets the bromodomain for degradation, it may not be sufficient to inhibit the essential functions of the SWI/SNF complex, leading to a lack of efficacy.
-
Resistance Mechanisms: Prolonged treatment with a PROTAC can lead to the development of resistance mechanisms, such as mutations in the target protein that prevent PROTAC binding or overexpression of drug efflux pumps.
Question: What is the "hook effect" and how can I avoid it in my in vivo experiments?
Answer: The "hook effect" is a phenomenon observed with PROTACs where an increase in the concentration of the degrader beyond an optimal point leads to a decrease in target degradation.[15][16][17][18] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) rather than the productive ternary complex (SMARCA2-PROTAC-E3 ligase) required for degradation.[17][18]
To mitigate the hook effect in vivo:
-
Conduct Dose-Response Studies: Carefully titrate the dose of your PROTAC to find the optimal concentration that gives maximal degradation without entering the hook effect range.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the PK profile of your compound can help in designing a dosing regimen that maintains the plasma and tumor concentrations within the optimal therapeutic window.
-
Optimize Ternary Complex Formation: The stability of the ternary complex is a key determinant of PROTAC efficacy. Optimizing the linker and the binding moieties can enhance the cooperativity of ternary complex formation and potentially reduce the hook effect.[18][19]
Data Interpretation and Analysis
Question: How do I confirm that the observed protein downregulation is due to proteasomal degradation?
Answer: To confirm that the reduction in SMARCA2 levels is due to the mechanism of action of your PROTAC, you should include the following controls in your experiments:
-
Proteasome Inhibitor Co-treatment: Pre-treating your cells or animals with a proteasome inhibitor (e.g., MG132) before administering your PROTAC should rescue the degradation of SMARCA2. If the protein levels are restored in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
-
Inactive Epimer Control: Synthesize an inactive version of your PROTAC, for example, by inverting the stereochemistry of the E3 ligase binder. This inactive control should not be able to recruit the E3 ligase and therefore should not induce degradation of SMARCA2.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for representative PROTAC SMARCA2 degraders.
Table 1: In Vitro Degradation Potency of SMARCA2 Degraders
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ACBI2 | RKO | 1 | >90 | [8] |
| ACBI2 | A549, NCI-H1568 | Potent degradation at 0.1 nM - 1 µM | >90 | [8] |
| YDR1 | H1792 (SMARCA4-WT) | 69 (24h), 60 (48h) | 87 (24h), 94 (48h) | [9] |
| YD54 | H1792 (SMARCA4-WT) | 8.1 (24h), 16 (48h) | 98.9 (24h), 99.2 (48h) | [9] |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of SMARCA2 Degraders
| Degrader | Species | Dose | Route | Oral Bioavailability (%) | Key Finding | Reference |
| ACBI2 | Mouse | 30 mg/kg | p.o. | 22 | [8][10] | |
| ACBI2 | Mouse (A549 xenograft) | 80 mg/kg | p.o. (daily) | - | Significant tumor growth inhibition | [8] |
| YDR1 | Mouse (C57BL/6) | 80 mg/kg | p.o. (3 days) | - | 70% SMARCA2 degradation in spleen | [9] |
| YDR1 | Mouse (CrbnI391V) | 80 mg/kg | p.o. (3 days) | - | 81% SMARCA2 degradation in spleen | [9] |
| YDR1 | Mouse (NCI-H1792 xenograft) | 80 mg/kg | p.o. (daily) | - | 87% SMARCA2 degradation in tumor | [9] |
Experimental Protocols
In Vivo Xenograft Model for SMARCA2 Degrader Efficacy
Objective: To evaluate the anti-tumor efficacy of a PROTAC SMARCA2 degrader in a subcutaneous xenograft mouse model.
Materials:
-
SMARCA4-deficient cancer cell line (e.g., A549, NCI-H1568)
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Dosing gavage needles
Methodology:
-
Cell Culture: Culture the SMARCA4-deficient cancer cells under standard conditions.
-
Tumor Implantation:
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
-
Randomization and Dosing:
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound in the appropriate vehicle.
-
Administer the degrader or vehicle to the mice via oral gavage at the predetermined dose and schedule (e.g., 80 mg/kg, once daily).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Western Blot Analysis of SMARCA2 Degradation in Tumor Tissue
Objective: To quantify the level of SMARCA2 protein degradation in tumor tissue following treatment with a PROTAC degrader.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Tissue Lysis:
-
Homogenize the frozen tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the SMARCA2 signal to the loading control (e.g., β-actin).
-
For selectivity analysis, probe a separate blot with an anti-SMARCA4 antibody.
-
Visualizations
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portonpharmatech.com [portonpharmatech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preludetx.com [preludetx.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. marinbio.com [marinbio.com]
- 17. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Overcoming the hook effect with PROTAC SMARCA2 degrader-3
Welcome to the technical support center for PROTAC SMARCA2 degrader-3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals effectively utilize this molecule in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to specifically target the SMARCA2 protein for degradation.[1] It functions by simultaneously binding to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome. This approach aims to reduce the levels of SMARCA2 protein, which is a component of the SWI/SNF chromatin remodeling complex and has been identified as a potential therapeutic target in cancer.[2][3][4][5]
Q2: I am observing a decrease in SMARCA2 degradation at higher concentrations of the degrader. What is happening?
This phenomenon is known as the "hook effect" and is a characteristic feature of many PROTACs. The hook effect occurs at high concentrations where the formation of binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) becomes predominant and outcompetes the formation of the productive ternary complex (SMARCA2-PROTAC-E3 ligase) that is necessary for degradation. This results in a bell-shaped dose-response curve, where the degradation of the target protein decreases as the PROTAC concentration increases beyond an optimal point.[6]
Q3: How can I overcome the hook effect in my experiments?
To overcome the hook effect, it is crucial to perform a full dose-response experiment. This involves treating cells with a wide range of this compound concentrations, typically using a half-log dilution series spanning at least 8 to 10 concentrations. This will allow you to identify the optimal concentration that achieves maximum degradation (Dmax) before the onset of the hook effect.[6][7] It is also important to select an appropriate incubation time, as the degradation kinetics can vary.[8]
Q4: What are the typical DC50 and Dmax values for SMARCA2 degraders?
The potency and efficacy of SMARCA2 degraders can vary depending on the specific compound and the cell line being used. For example, this compound has been shown to degrade SMARCA2 in A549 cells with a DC50 of less than 100 nM and a Dmax of over 90% after 24 hours of treatment.[1] Other reported SMARCA2 degraders have shown DC50 values as low as 1.3 nM and 2 nM in different cell lines.[2][9]
Q5: How can I confirm that the degradation of SMARCA2 is dependent on the proteasome and the recruited E3 ligase?
To validate the mechanism of action, you can perform co-treatment experiments. To confirm proteasome-dependent degradation, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of SMARCA2 levels in the presence of the proteasome inhibitor would indicate that the degradation is proteasome-mediated. Similarly, to confirm the involvement of the specific E3 ligase, you can co-treat with a ligand that competes for binding to the E3 ligase, which should also prevent SMARCA2 degradation.[10]
Quantitative Data Summary
The following table summarizes the degradation performance of various PROTAC SMARCA2 degraders in different cell lines.
| PROTAC Compound | Cell Line | DC50 | Dmax | Incubation Time | Reference |
| This compound | A549 | < 100 nM | > 90% | 24 hours | [1] |
| AstraZeneca SMARCA2 Degrader | HeLa | 2 nM | 92.4% | Not Specified | [2] |
| PROTAC SMARCA2 degrader-32 | NCI-H838 | 1.3 nM | Not Specified | Not Specified | [9] |
| PROTAC SMARCA2 degrader-10 | A549 | < 100 nM | > 90% | 24 hours | [11] |
| PROTAC SMARCA2 degrader-13 | A549 | < 100 nM | > 90% | 24 hours | [3][4] |
Experimental Protocols
Western Blotting for SMARCA2 Degradation
This protocol details the steps to quantify the degradation of SMARCA2 protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a dilution series of this compound in cell culture medium. A recommended starting range is from 0.1 nM to 10 µM using half-log dilutions.
-
Treat the cells with the different concentrations of the degrader and a vehicle control (e.g., DMSO) for the desired incubation period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the same membrane for a loading control protein, such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control.
-
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is designed to qualitatively demonstrate the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound (determined from the dose-response experiment) for a shorter duration (e.g., 2-4 hours) to capture the transient ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase that is recruited by the PROTAC (e.g., anti-VHL or anti-CRBN) or an antibody against a tag if using an epitope-tagged protein.
-
Add protein A/G beads to pull down the antibody-protein complexes. Incubate overnight at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads several times with the non-denaturing lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and transfer to a membrane as described in the Western Blotting protocol.
-
Probe the membrane with a primary antibody against SMARCA2 to detect its presence in the immunoprecipitated complex. The presence of a SMARCA2 band in the E3 ligase IP from PROTAC-treated cells indicates the formation of the ternary complex.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effects of this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
After overnight adherence, treat the cells with the same concentration range of this compound as used in the degradation experiment. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control.
-
-
MTT Assay Protocol:
-
After the desired treatment period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Luminescent Cell Viability Assay (e.g., CellTiter-Glo®):
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add the luminescent reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the PROTAC concentration to determine the GI50 (concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: The hook effect in PROTAC experiments.
Caption: Experimental workflow for this compound characterization.
Caption: Simplified overview of the SMARCA2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 3. biorbyt.com [biorbyt.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. protac smarca2 degrader-32 — TargetMol Chemicals [targetmol.com]
- 10. youtube.com [youtube.com]
- 11. PROTAC SMARCA2 degrader-10 | PROTACs | 2568279-34-3 | Invivochem [invivochem.com]
- 12. Western blot protocol | Abcam [abcam.com]
PROTAC SMARCA2 degrader-3 linker design and optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the design and optimization of PROTAC SMARCA2 degrader-3 linkers.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting SMARCA2 for degradation in cancer?
SMARCA2 (also known as BRM) and its paralog SMARCA4 (also known as BRG1) are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[2][4] In some cancers, particularly non-small cell lung cancer, the SMARCA4 gene is frequently mutated and inactivated.[2][3] These SMARCA4-deficient cancer cells become highly dependent on the remaining functional SMARCA2 for their survival.[2][5] This phenomenon is known as synthetic lethality.[5] Therefore, selectively degrading SMARCA2 in SMARCA4-mutant cancers is a promising therapeutic strategy to induce cancer cell death while sparing normal tissues where both SMARCA2 and SMARCA4 are present.[5][6]
Q2: What are the key components of a PROTAC SMARCA2 degrader?
A PROTAC (Proteolysis Targeting Chimera) targeting SMARCA2 is a heterobifunctional molecule composed of three key components:
-
A SMARCA2-binding ligand ("warhead"): This moiety binds to the SMARCA2 protein. For many SMARCA2 degraders, this ligand targets the bromodomain of SMARCA2.[1]
-
An E3 ligase-recruiting ligand ("anchor"): This part of the molecule binds to an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[1]
-
A chemical linker: This component connects the warhead and the anchor. The linker's length, composition, and attachment points are critical for the PROTAC's efficacy, selectivity, and physicochemical properties.[7]
The PROTAC works by forming a ternary complex between SMARCA2 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[8]
Q3: Why is achieving selectivity for SMARCA2 over SMARCA4 important?
SMARCA2 and SMARCA4 share high homology, especially in their bromodomains, making it challenging to develop selective small molecule inhibitors.[5] While non-selective SMARCA2/4 binders can be used to create PROTACs, achieving selective degradation of SMARCA2 is crucial for a good therapeutic window.[6][9] Concurrent degradation of both SMARCA2 and SMARCA4 could be toxic to normal cells, where both proteins are expressed and have important functions.[10] Therefore, a highly selective SMARCA2 degrader is expected to be more effective and safer in the context of SMARCA4-deficient cancers.[6][10]
Troubleshooting Guide
Issue 1: Poor or no degradation of SMARCA2.
| Possible Cause | Suggested Solution |
| Inefficient ternary complex formation | The linker may be too short, too long, or too rigid/flexible, preventing the optimal orientation of SMARCA2 and the E3 ligase. Action: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains). Introduce some rigidity with cyclic structures (e.g., piperazine, phenyl rings) to optimize the conformation for ternary complex formation.[7] |
| Low cellular permeability | The PROTAC molecule may be too large or have unfavorable physicochemical properties (e.g., high polarity) to efficiently cross the cell membrane. Action: Modify the linker to improve permeability. For example, replacing a polar PEG linker with a more hydrophobic alkyl or phenyl-containing linker can enhance cell penetration.[7] |
| "Hook effect" | At high concentrations, the PROTAC can form binary complexes (PROTAC-SMARCA2 or PROTAC-E3 ligase) that do not lead to degradation, thus reducing the concentration of the productive ternary complex.[11] Action: Perform a full dose-response curve over a wide range of concentrations (e.g., 8-10 concentrations with half-log dilutions) to identify the optimal concentration for degradation and observe the hook effect.[11] |
| Suboptimal linker attachment points | The points of attachment of the linker to the warhead and anchor can significantly impact the geometry of the ternary complex. Action: Explore different solvent-exposed positions on the SMARCA2 and E3 ligase ligands for linker conjugation.[7] |
Issue 2: Lack of selectivity for SMARCA2 over SMARCA4.
| Possible Cause | Suggested Solution |
| Non-selective warhead and unfavorable ternary complex with SMARCA4 | Even with a non-selective SMARCA2/4 binder, selectivity in degradation can be achieved if the ternary complex with SMARCA4 is less stable or has a non-productive conformation for ubiquitination. Action: Modify the linker to exploit subtle structural differences between the SMARCA2 and SMARCA4 ternary complexes. For example, a specific linker conformation might induce a favorable protein-protein interaction with a residue present in SMARCA2 but not in SMARCA4, thereby stabilizing the SMARCA2-PROTAC-E3 ligase complex.[6] |
| Linker design does not favor SMARCA2-selective ternary complex | The linker may be too flexible, allowing the formation of productive ternary complexes with both SMARCA2 and SMARCA4. Action: Introduce rigidity into the linker (e.g., with an aromatic ring) to favor a conformation that is optimal for the SMARCA2 ternary complex but not for the SMARCA4 complex.[7] |
Issue 3: Low cell viability in SMARCA4 wild-type (WT) cell lines.
| Possible Cause | Suggested Solution |
| Off-target effects | The PROTAC may be degrading other essential proteins besides SMARCA2 and SMARCA4. Action: Perform proteome-wide analysis (e.g., mass spectrometry) to identify any off-target proteins being degraded.[9] If off-targets are identified, redesign the warhead or linker to improve selectivity. |
| Toxicity due to SMARCA4 degradation | If the PROTAC is not selective enough and is also degrading SMARCA4, it can lead to toxicity in SMARCA4-WT cells. Action: Focus on improving the SMARCA2 selectivity of the degrader by optimizing the linker as described in "Issue 2". |
Quantitative Data Summary
The following tables summarize key quantitative data for various PROTAC SMARCA2 degraders.
Table 1: Degradation Potency (DC50) and Maximal Degradation (Dmax) of SMARCA2 Degraders
| Compound | Cell Line | SMARCA2 DC50 | SMARCA4 DC50 | SMARCA2 Dmax | SMARCA4 Dmax | E3 Ligase | Reference |
| A947 | SW1573 | 0.039 nM | 1.1 nM | >95% | ~92% | VHL | [9] |
| ACBI1 | MV-4-11 | 6 nM | 11 nM | Not Reported | Not Reported | VHL | [7] |
| SCR-9140 | SW1573 (HiBiT) | <1 nM | ~100 nM | >95% | <60% | Not Reported | [10] |
| YDR1 | H1792 | 69 nM (24h), 60 nM (48h) | 135 nM (24h), 381 nM (48h) | 87% (24h), 94% (48h) | 79% (24h), 69% (48h) | CRBN | [12] |
| YD54 | H1792 | 8.1 nM (24h), 16 nM (48h) | 19 nM (24h), 149 nM (48h) | 98.9% (24h), 99.2% (48h) | 98% (24h), 99.3% (48h) | CRBN | [12] |
| AstraZeneca Cpd Ex 18 | HeLa | 0.002 µM | 0.319 µM | 92.4% | 39.9% | CRBN | [13] |
Table 2: Anti-proliferative Activity (IC50) of SMARCA2 Degraders
| Compound | Cell Line (SMARCA4 status) | IC50 | Reference |
| SCR-9140 | SMARCA4-deficient panel | 1 - 50 nM | [10] |
| SCR-9140 | SW1573 (WT) | >2000 nM | [10] |
| SCR-9140 | NCI-H1581 (SMARCA2/4-DEL) | >2000 nM | [10] |
| PRT3789 | OCI-AML3 | Not specified, potent | [14] |
| AU-24118 | Sensitive cancer cell lines | < 100 nM | [15] |
| AU-15330 | Sensitive cancer cell lines | < 100 nM | [15] |
Experimental Protocols
1. Western Blot for SMARCA2 Degradation
This protocol provides a general framework for assessing SMARCA2 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SW1573, a SMARCA4 wild-type line, or a SMARCA4-mutant line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the loading control and the vehicle-treated sample.
-
2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol outlines a stepwise approach to optimize a TR-FRET assay to measure the formation of the SMARCA2-PROTAC-E3 ligase ternary complex.
-
Reagents and Proteins:
-
Purified, tagged SMARCA2 protein (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged VHL/Elongin B/Elongin C or CRBN/DDB1).
-
TR-FRET donor fluorophore-conjugated antibody against one tag (e.g., Tb-anti-GST).
-
TR-FRET acceptor fluorophore-conjugated antibody against the other tag (e.g., AF488-anti-His).
-
This compound.
-
Assay buffer.
-
-
Stepwise Optimization:
-
Antibody Titration: Determine the optimal concentration of the donor and acceptor antibodies to achieve a good assay window.
-
Protein Titration: Titrate the concentrations of the tagged SMARCA2 and E3 ligase proteins to find the optimal concentrations that result in a robust FRET signal in the presence of the PROTAC.
-
PROTAC Dose-Response: Perform a dose-response curve with the PROTAC to determine the concentration that gives the maximal FRET signal (EC50). This will likely result in a bell-shaped curve due to the "hook effect".
-
Incubation Time: Optimize the incubation time for the assay components to ensure the ternary complex formation has reached equilibrium.
-
-
Assay Protocol (Optimized):
-
In a microplate, add the assay buffer.
-
Add the PROTAC at various concentrations.
-
Add the optimized concentrations of the tagged SMARCA2 and E3 ligase proteins.
-
Add the optimized concentrations of the donor and acceptor antibodies.
-
Incubate for the optimized time at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) to quantify ternary complex formation.
-
3. Cell Viability Assay (e.g., MTS/MTT Assay)
This protocol describes a method to assess the effect of the this compound on the viability of cancer cells.
-
Cell Plating:
-
Seed cancer cells (e.g., SMARCA4-mutant and SMARCA4-WT lines) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC degrader in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC (and a vehicle control) and incubate for a desired period (e.g., 72 hours).
-
-
MTS/MTT Assay:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the PROTAC concentration and use a non-linear regression to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of action for a PROTAC SMARCA2 degrader.
Caption: Workflow for linker design and optimization.
Caption: Role of SMARCA2 in SMARCA4-mutant cancer.
References
- 1. opnme.com [opnme.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. google.com [google.com]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Astrazeneca discloses new SMARCA2 degrader PROTACs | BioWorld [bioworld.com]
- 14. preludetx.com [preludetx.com]
- 15. Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing toxicity of PROTAC SMARCA2 degrader-3 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC SMARCA2 degrader-3 in animal models. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for PROTAC SMARCA2 degraders?
A1: The primary concern for toxicity with SMARCA2 degraders is the potential for off-target degradation of its highly homologous paralog, SMARCA4. SMARCA4 is a critical component of the SWI/SNF chromatin remodeling complex and is essential for the maintenance of normal tissues.[1][2] Unintended degradation of SMARCA4 can lead to significant toxicity. Therefore, achieving high selectivity for SMARCA2 over SMARCA4 is a key strategy to widen the therapeutic index and minimize toxicity.[2]
Q2: What are the initial signs of toxicity to monitor in animal models treated with this compound?
A2: Initial signs of toxicity can be non-specific and may include:
-
Body Weight Loss: Consistent and significant body weight loss is a primary indicator of poor tolerability.
-
Changes in Behavior: Lethargy, ruffled fur, hunched posture, and reduced activity can signal adverse effects.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
-
Skin and Coat Abnormalities: Hair loss or skin irritation.
It is crucial to establish a baseline for these parameters before starting the experiment and to monitor the animals daily.
Q3: How can the formulation of this compound impact its toxicity profile?
A3: The formulation can significantly impact the pharmacokinetics (PK) and, consequently, the toxicity of a PROTAC. Poor solubility can lead to precipitation at the injection site, causing local irritation and inflammation. The choice of vehicle is critical; some vehicles can cause their own toxicities. It is recommended to perform vehicle tolerability studies in parallel. Optimizing the formulation for improved solubility and stability can lead to more consistent exposure and potentially reduced toxicity.
Q4: Can the dosing schedule be modified to reduce toxicity?
A4: Yes, modifying the dosing schedule is a common strategy to mitigate toxicity. Since PROTACs act catalytically, they do not require sustained high concentrations to be effective.[3] Intermittent dosing schedules (e.g., every other day, or twice weekly) may allow for sufficient target degradation while giving normal tissues time to recover, thereby reducing cumulative toxicity.
Q5: What are "off-target" effects in the context of PROTACs, and how can they be assessed?
A5: Off-target effects refer to the degradation of proteins other than the intended target (SMARCA2). This can occur if the PROTAC binds to other proteins with similar structural motifs. Global proteomics analysis of tissues from treated animals is the most comprehensive way to identify off-target protein degradation.[1] This can help to distinguish between on-target toxicity (due to SMARCA2 degradation in normal tissues) and off-target toxicity.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Significant Weight Loss
-
Potential Cause 1: On-target toxicity in normal tissues.
-
Troubleshooting Steps:
-
Reduce the Dose: This is the most straightforward approach to decrease on-target toxicity.
-
Modify the Dosing Schedule: Switch to an intermittent dosing schedule to allow for recovery between doses.
-
Assess Target Engagement in Normal Tissues: Collect samples from organs like the liver, spleen, and bone marrow to quantify SMARCA2 degradation. This will help to correlate toxicity with the extent of on-target activity.
-
-
-
Potential Cause 2: Off-target toxicity.
-
Troubleshooting Steps:
-
Perform Global Proteomics: Analyze tissues from affected animals to identify any unintended protein degradation.
-
Synthesize a Negative Control PROTAC: An ideal negative control would have a modification in the E3 ligase binder, rendering it incapable of inducing degradation. If this control compound is not toxic, it suggests the toxicity is related to protein degradation.
-
-
-
Potential Cause 3: Formulation/Vehicle Toxicity.
-
Troubleshooting Steps:
-
Conduct a Vehicle-Only Dosing Study: Administer the vehicle to a control group of animals to assess its contribution to the observed toxicity.
-
Reformulate the PROTAC: Explore alternative, well-tolerated vehicles to improve the solubility and delivery of the compound.
-
-
Issue 2: Lack of Efficacy at Doses That Appear to be Well-Tolerated
-
Potential Cause 1: Insufficient Target Degradation in the Tumor.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure the concentration of the PROTAC in the tumor tissue over time and correlate it with the extent of SMARCA2 degradation. This will determine if sufficient drug is reaching the target and for how long.
-
Increase the Dose or Dosing Frequency: If the compound is well-tolerated, a higher dose or more frequent administration may be necessary to achieve the desired level of target degradation.
-
-
-
Potential Cause 2: Rapid Re-synthesis of SMARCA2.
-
Troubleshooting Steps:
-
Time-Course Analysis of SMARCA2 Levels: After a single dose, collect tumor samples at multiple time points (e.g., 4, 8, 24, 48, 72 hours) to understand the kinetics of SMARCA2 degradation and re-synthesis. This will inform the optimal dosing schedule.
-
-
-
Potential Cause 3: The "Hook Effect".
-
Troubleshooting Steps:
-
Dose-Response Curve for Target Degradation: The "hook effect" occurs when high concentrations of a PROTAC inhibit the formation of the productive ternary complex (E3 ligase-PROTAC-target), leading to reduced efficacy. A bell-shaped dose-response curve is indicative of this phenomenon. If this is observed, lowering the dose may paradoxically increase efficacy.
-
-
Data Presentation
Disclaimer: The following tables are representative examples of data that should be collected during preclinical toxicity studies of a PROTAC like SMARCA2 degrader-3. The specific values are for illustrative purposes and do not represent actual experimental results for this specific molecule.
Table 1: In-Life Clinical Observations in Mice (14-Day Study)
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Mortality | 0/10 | 0/10 | 1/10 |
| Mean Body Weight Change (Day 14) | +5.2% | +1.5% | -8.3% |
| Clinical Signs | |||
| - Ruffled Fur | 0/10 | 1/10 | 6/10 |
| - Lethargy | 0/10 | 0/10 | 4/10 |
| - Hunched Posture | 0/10 | 0/10 | 5/10 |
Table 2: Representative Hematology and Clinical Chemistry Data (Day 14)
| Parameter | Vehicle Control | This compound (High Dose) |
| White Blood Cell Count (x10^9/L) | 8.5 ± 1.2 | 6.2 ± 0.9 |
| Platelets (x10^9/L) | 950 ± 150 | 780 ± 120 |
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 120 ± 45 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 22 ± 4 | 25 ± 5 |
| *Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
Protocol 1: In Vivo Tolerability Study in Mice
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6 or immunodeficient mice for xenograft studies), aged 6-8 weeks.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, high dose), with at least 5-10 animals per group.
-
Formulation Preparation: Prepare the this compound formulation and the vehicle control on each day of dosing.
-
Dosing: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Monitoring:
-
Record body weights daily.
-
Perform clinical observations twice daily for any signs of toxicity.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs (liver, spleen, kidney, heart, lungs, bone marrow) for histopathological examination.
-
Protocol 2: Western Blot Analysis of SMARCA2 Degradation in Tumor Tissue
-
Sample Collection: Euthanize animals at the desired time point after dosing and excise the tumor.
-
Lysate Preparation:
-
Snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot and quantify the band intensities. Normalize to a loading control like GAPDH or β-actin.
-
Protocol 3: Immunohistochemistry (IHC) for SMARCA2 in Xenograft Tumors
-
Tissue Preparation:
-
Fix the excised tumor in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with the primary antibody against SMARCA2 overnight at 4°C.
-
Wash and apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Image the slides and perform a semi-quantitative analysis of SMARCA2 staining intensity and distribution within the tumor.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for preclinical assessment of this compound.
Caption: Troubleshooting logic for unexpected toxicity in animal models.
References
Validation & Comparative
Validating On-Target Activity of PROTAC SMARCA2 Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the on-target activity of various Proteolysis Targeting Chimera (PROTAC) SMARCA2 degraders. While this guide aims to provide a comprehensive overview, specific quantitative data for "PROTAC SMARCA2 degrader-3" (also known as Compound 153 from patent WO2023244764A1) is not publicly available in the searched scientific literature and patent databases.[1][2] Therefore, this guide will focus on a comparison of other well-characterized SMARCA2 degraders with available experimental data.
SMARCA2, a core ATPase subunit of the SWI/SNF chromatin remodeling complex, has emerged as a critical synthetic lethal target in cancers with inactivating mutations in its paralog, SMARCA4. PROTACs that selectively induce the degradation of SMARCA2 are a promising therapeutic strategy for these malignancies. This guide details the on-target activity of several key SMARCA2 degraders, presenting their performance data in structured tables and outlining the experimental protocols used for their validation.
Comparative On-Target Activity of SMARCA2 Degraders
The following tables summarize the quantitative data for several prominent PROTAC SMARCA2 degraders, focusing on their degradation potency, selectivity, and cellular activity.
| Degrader | Target Binding (Kd, nM) | SMARCA2 Degradation (DC50) | SMARCA4 Degradation (DC50) | Max Degradation (Dmax) | Cell Line |
| A947 | SMARCA2: 93, SMARCA4: 65 | 39 pM | 1.1 nM | >90% | SW1573 |
| GLR-203101 | Not Available | < 10 nM | Not specified (Dmax < 10%) | >80% | HeLa |
| ACBI2 | Not Available | 1 nM | 32 nM | Not Available | RKO |
| YDR1 | Not Available | Not Available | Not Available | Not Available | H322 |
| YD54 | Not Available | Not Available | Not Available | Not Available | H322 |
Table 1: In Vitro Degradation Potency and Selectivity. This table compares the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) of different PROTACs against SMARCA2 and its close homolog SMARCA4. Binding affinity (Kd) is also included where available.
| Degrader | Cell Line | SMARCA4 Status | IC50 (nM) |
| A947 | NCI-H1944 | Mutant | ~7 |
| A947 | Panel of SMARCA4 WT lines | Wild-Type | ~86 |
| GLR-203101 | SMARCA4-deficient cancer cells | Mutant | Low nanomolar |
| GLR-203101 | SMARCA4 wild-type cell lines | Wild-Type | >1000-fold higher than mutant |
Table 2: Cellular Proliferation Inhibition. This table showcases the half-maximal inhibitory concentration (IC50) of SMARCA2 degraders in cancer cell lines with different SMARCA4 mutation statuses, demonstrating the synthetic lethal effect.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key assays used to validate the on-target activity of SMARCA2 degraders.
In-Cell Western for Protein Degradation (DC50 Determination)
This assay quantifies the amount of a target protein remaining in cells after treatment with a degrader.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC degrader for a specified time (e.g., 18-24 hours).
-
Cell Lysis and Fixing: Lyse the cells and fix the proteins to the plate.
-
Immunostaining: Incubate with a primary antibody specific to the target protein (e.g., SMARCA2) and a loading control (e.g., GAPDH). Subsequently, incubate with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Scan the plate using an imaging system (e.g., LI-COR Odyssey) to detect the fluorescent signals.
-
Data Analysis: Normalize the target protein signal to the loading control signal. Plot the normalized values against the degrader concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
HiBiT Assay for Protein Degradation Kinetics
The HiBiT assay provides a sensitive and quantitative method to measure protein levels in real-time.
-
Cell Line Generation: Engineer a cell line to express the target protein (SMARCA2) tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque 96-well plate.
-
Compound Treatment: Add the PROTAC degrader at various concentrations.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.
-
Data Analysis: Calculate the percentage of protein degradation relative to vehicle-treated cells to determine DC50 and Dmax values.
Mass Spectrometry-based Proteomics for Off-Target Analysis
This global approach identifies and quantifies thousands of proteins in a cell to assess the selectivity of a degrader.
-
Sample Preparation: Treat cells with the PROTAC degrader or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and abundance.
-
Data Analysis: Use specialized software to identify and quantify the proteins from the peptide data. Compare the protein abundance between the degrader-treated and control samples to identify any proteins that are significantly downregulated, indicating potential off-target effects.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in PROTAC-mediated degradation and experimental validation.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: Workflow for validating on-target activity.
References
A Comparative Guide to PROTAC SMARCA2 Degraders: PROTAC SMARCA2 degrader-3 vs. ACBI1 vs. A947
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent PROTAC (Proteolysis Targeting Chimera) degraders targeting SMARCA2: PROTAC SMARCA2 degrader-3, ACBI1, and A947. The information presented is based on publicly available data and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to SMARCA2 Degradation
SMARCA2 (also known as BRM) is one of the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex.[1][2] In cancers with mutations in the other ATPase subunit, SMARCA4 (also known as BRG1), tumor cells often become dependent on SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[3][4] PROTACs are a novel therapeutic modality that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[3] This guide focuses on comparing the performance of three such SMARCA2-targeting PROTACs.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound, ACBI1, and A947, including their degradation potency (DC50 and Dmax) and anti-proliferative activity (IC50) in various cancer cell lines.
Table 1: Degradation Potency (DC50 and Dmax) of SMARCA2 Degraders
| Degrader | Target(s) | DC50 | Dmax | Cell Line | Treatment Time |
| This compound | SMARCA2 | <100 nM | >90% | A549 | 24 h |
| ACBI1 | SMARCA2 | 6 nM | Not Reported | MV-4-11 | 18 h |
| SMARCA4 | 11 nM | Not Reported | MV-4-11 | 18 h | |
| PBRM1 | 32 nM | Not Reported | MV-4-11 | 18 h | |
| SMARCA2 | 3.3 nM | Not Reported | NCI-H1568 | 18 h | |
| A947 | SMARCA2 | 39 pM | 96% (at 10 nM) | SW1573 | 20 h |
| SMARCA4 | 1.1 nM | 92% (at 100 nM) | SW1573 | 20 h |
Table 2: Anti-proliferative Activity (IC50) of SMARCA2 Degraders
| Degrader | IC50 | Cell Line | Treatment Time |
| This compound | Not Reported | Not Reported | Not Reported |
| ACBI1 | 29 nM | MV-4-11 | 3-7 days |
| 68 nM | NCI-H1568 | 3-7 days | |
| A947 | Median IC50 of 7 nM | SMARCA4-mutant lung cancer cell lines | 7 days |
| Median IC50 of 86 nM | SMARCA4-wild-type lung cancer cell lines | 7 days |
Signaling Pathway and Experimental Workflow
SMARCA2 Signaling Pathway in SMARCA4-Mutant Cancer
Caption: SMARCA2 pathway in SMARCA4-mutant cancer and PROTAC action.
General Experimental Workflow for Evaluating SMARCA2 Degraders
Caption: Workflow for preclinical evaluation of SMARCA2 PROTAC degraders.
Experimental Protocols
Detailed experimental protocols are often specific to the laboratory and the publication. Below are generalized protocols for key assays used in the characterization of SMARCA2 degraders.
1. Western Blot for SMARCA2 Degradation
-
Cell Culture and Treatment: Plate cancer cells (e.g., A549, SW1573, MV-4-11) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the SMARCA2 degrader or DMSO as a vehicle control for the desired time (e.g., 4, 8, 18, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against SMARCA2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). The following day, wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the SMARCA2 protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the DMSO-treated control.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the SMARCA2 degrader. Include wells with DMSO as a negative control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours to 7 days).
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis and then incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the IC50 values by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
3. NanoBRET™ Target Engagement Assay
-
Cell Line Generation: Generate a cell line stably co-expressing a NanoLuc® luciferase-tagged SMARCA2 and a HaloTag®-labeled E3 ligase (e.g., VHL).
-
Cell Plating: Seed the engineered cells into a 96-well or 384-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Compound Addition: Add the test compounds (PROTACs) at various concentrations to the cells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. The formation of a ternary complex (SMARCA2-PROTAC-E3 ligase) brings the NanoLuc® donor and the HaloTag® acceptor in close proximity, resulting in an increase in the BRET signal. The potency of ternary complex formation can be determined by plotting the BRET ratio against the compound concentration.
Disclaimer
This document is intended for informational purposes only and does not constitute an endorsement of any particular product. The presented data has been compiled from publicly available sources, and the experimental conditions may vary between studies. Researchers are encouraged to consult the primary literature for detailed information and to perform their own validation experiments.
References
- 1. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC SMARCA2 Degrader-3 and SMARCA2 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the targeting of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising strategy in cancer therapy. This guide provides an objective comparison between two distinct therapeutic modalities: PROTAC SMARCA2 degraders and small molecule SMARCA2 inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their discovery programs.
Two main strategies have been employed to therapeutically target SMARCA2: inhibition of its ATPase activity with small molecules and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). While inhibitors block the function of the SMARCA2 protein, PROTACs mediate its destruction, offering a potentially more profound and sustained biological effect. This guide delves into a detailed comparison of these approaches, with a focus on the available data for various compounds, including the designated "PROTAC SMARCA2 degrader-3."
Mechanism of Action: Inhibition vs. Degradation
SMARCA2 inhibitors are small molecules designed to bind to the ATP-binding pocket of the SMARCA2 protein, thereby preventing the hydrolysis of ATP. This enzymatic activity is crucial for the chromatin remodeling function of the SWI/SNF complex. By inhibiting this process, these molecules can halt the gene transcription programs that are dependent on SMARCA2 activity, leading to anti-proliferative effects in cancer cells.
In contrast, PROTAC SMARCA2 degraders are bifunctional molecules. One end of the PROTAC binds to the SMARCA2 protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This event-driven pharmacology can lead to a more complete and durable suppression of the target protein's function compared to occupancy-driven inhibition. A key advantage of the PROTAC approach is the potential to overcome the high homology between SMARCA2 and its paralog SMARCA4, a significant challenge for developing selective inhibitors.[1][2]
Quantitative Performance Data
The following tables summarize the publicly available quantitative data for various PROTAC SMARCA2 degraders and SMARCA2 inhibitors. This data allows for a direct comparison of their potency and selectivity.
Table 1: Quantitative Data for PROTAC SMARCA2 Degraders
| Compound Name | Target(s) | DC50 (nM) | Cell Line | Dmax (%) | E3 Ligase Recruited | Reference |
| This compound (Compound 153) | SMARCA2 | Data not publicly available | Not specified | Not specified | Not specified | [3][4][5][6] |
| A947 | SMARCA2 | 0.039 | SW1573 | Not specified | VHL | [7] |
| ACBI1 | SMARCA2, SMARCA4, PBRM1 | 6 (SMARCA2), 11 (SMARCA4), 32 (PBRM1) | MV-4-11 | Not specified | VHL | [8] |
| PRT3789 | SMARCA2 | <1 | OCI-AML3 | >90 | Not specified | Prelude Therapeutics |
| PROTAC SMARCA2 degrader-23 | SMARCA2 | <100 | Not specified | Not specified | Not specified | [8] |
Note: Data for this compound (Compound 153) is currently limited to patent literature, and specific quantitative performance metrics are not publicly available.
Table 2: Quantitative Data for SMARCA2 Inhibitors
| Compound Name | Target(s) | IC50 (nM) | Assay Type | Reference |
| BRM/BRG1 ATP Inhibitor-1 | SMARCA2, SMARCA4 | <5 | Biochemical | [9][10][11] |
| BRM012 | SMARCA2, SMARCA4 | <5 | Biochemical | [12] |
| LY4050784 (FHD-909) | SMARCA2 | 1.3 | Biochemical | [13] |
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of action, the following diagrams, generated using Graphviz, illustrate the signaling pathway of SMARCA2 and the operational workflow of a PROTAC degrader.
Detailed Experimental Protocols
To ensure the reproducibility of the cited data, detailed protocols for key experiments are provided below.
Quantitative Western Blot for SMARCA2 Degradation
This protocol outlines the steps for quantifying the degradation of SMARCA2 in cells treated with a PROTAC degrader.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., SW1573, MV-4-11) at a density of 0.5 x 10^6 cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC SMARCA2 degrader (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for the desired time (e.g., 18-24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SMARCA2 (e.g., Cell Signaling Technology, #11966) overnight at 4°C. Use a loading control antibody such as β-actin or GAPDH.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SMARCA2 band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[14][15]
-
MTS Cell Viability Assay
This protocol describes how to assess the effect of SMARCA2 degraders or inhibitors on cancer cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (PROTAC or inhibitor) in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Reagent Addition:
-
Prepare the MTS reagent according to the manufacturer's instructions (e.g., Promega CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[16][17][18][19]
-
Conclusion
The choice between a PROTAC SMARCA2 degrader and a SMARCA2 inhibitor depends on the specific research question and therapeutic goals. SMARCA2 inhibitors offer a classical pharmacological approach to modulate the protein's function. However, achieving high selectivity over SMARCA4 remains a significant hurdle.
PROTAC SMARCA2 degraders represent a novel and powerful strategy that can lead to a more profound and sustained target suppression. The data presented for compounds like A947 and ACBI1 demonstrate the potential for achieving high potency and, in some cases, selectivity for SMARCA2 degradation. While specific quantitative data for "this compound" is not yet in the public domain, the growing body of evidence for other SMARCA2 degraders highlights the promise of this approach.
Researchers are encouraged to consider the distinct advantages and challenges of each modality when designing their experiments. The provided data and protocols should serve as a valuable resource in the ongoing effort to develop effective therapies targeting the SWI/SNF complex in cancer.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. This compound, CAS [[3024266-69-8]] Preis auf Anfrage | BIOZOL [biozol.de]
- 6. This compound | PROTAC SMARCA2降解剂 | MCE [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. biorbyt.com [biorbyt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BRM/BRG1 ATP Inhibitor-1 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 12. BRM012 | BRM/BRG1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. foghorntx.com [foghorntx.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Battle for SMARCA2 Suppression: PROTAC Degrader vs. RNAi Knockdown
A Comparative Guide for Researchers in Oncology and Drug Development
The targeted reduction of SMARCA2 protein levels has emerged as a promising therapeutic strategy in cancers harboring inactivating mutations in its paralog, SMARCA4. This synthetic lethal relationship has spurred the development of novel modalities aimed at eliminating SMARCA2. This guide provides an in-depth, objective comparison of two leading approaches: targeted protein degradation using PROTACs (Proteolysis Targeting Chimeras) and gene silencing via RNA interference (RNAi).
Mechanism of Action: Hijacking Cellular Machinery vs. Silencing the Message
The fundamental difference between PROTACs and RNAi lies in their point of intervention in the central dogma of molecular biology.
PROTAC SMARCA2 Degrader: A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the target protein (SMARCA2) and another that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of SMARCA2, marking it for degradation by the cell's own proteasome. This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.
RNAi (siRNA/shRNA): RNA interference operates at the messenger RNA (mRNA) level. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are short, double-stranded RNA molecules that are complementary to the SMARCA2 mRNA sequence. Once introduced into a cell, these RNA molecules are incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the RNA strand as a guide to find and cleave the target SMARCA2 mRNA, preventing its translation into protein.
Performance Comparison: Efficacy, Onset, and Duration
The choice between a PROTAC and RNAi often comes down to the desired experimental outcome and timeline.
| Parameter | PROTAC SMARCA2 Degrader (A947) | RNAi (siRNA/shRNA) |
| Target | SMARCA2 Protein | SMARCA2 mRNA |
| Mechanism | Post-translational Degradation | Post-transcriptional Silencing |
| Typical Efficacy | >90% degradation (Dmax) | 70-95% knockdown[5] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours) |
| Duration of Effect | Sustained with continuous treatment | Transient (siRNA) or Stable (shRNA) |
| Reversibility | Reversible upon compound withdrawal | siRNA: Reversible; shRNA: Stable knockdown |
| Mode of Delivery | Small molecule, cell-permeable | Transfection or viral transduction |
Quantitative Data Summary
The following tables summarize key quantitative metrics for the PROTAC A947 and typical performance of RNAi.
Table 1: PROTAC A947 Performance Metrics
| Metric | Value | Cell Line | Reference |
| DC50 (SMARCA2 Degradation) | 39 pM | SW1573 | [6] |
| Dmax (SMARCA2 Degradation) | ~96% | SW1573 | [6] |
| IC50 (Cell Viability) | 7 nM (median) | SMARCA4-mutant lung cancer cell lines | [6] |
Table 2: RNAi Performance Metrics for SMARCA2 Knockdown
| Metric | Typical Value | Notes |
| Knockdown Efficiency (mRNA) | 70-95% | Dependent on siRNA/shRNA sequence, delivery method, and cell type.[5] |
| Knockdown Efficiency (Protein) | Variable, often mirrors mRNA levels | Protein half-life influences the kinetics of depletion. |
| Duration of Knockdown (siRNA) | 3-7 days | Transient effect, diluted with cell division. |
| Duration of Knockdown (shRNA) | Long-term/Stable | Integrated into the host genome for continuous expression. |
Specificity and Off-Target Effects
Both technologies have the potential for off-target effects, which is a critical consideration in their application.
PROTAC SMARCA2 Degrader (A947):
-
On-Target Selectivity: A947 exhibits a 28-fold selectivity for degrading SMARCA2 over its highly homologous paralog, SMARCA4.[6]
-
Off-Target Effects: Global ubiquitinome and proteome profiling of A947 at high concentrations revealed no unexpected off-target protein degradation.[6] The primary off-target effects of PROTACs can arise from the promiscuity of the warhead or E3 ligase binder, or through the formation of unintended ternary complexes.
RNAi (siRNA/shRNA):
-
Off-Target Effects: RNAi off-target effects are primarily sequence-dependent. These can occur through:
-
Seed-region mediated effects: The "seed" region (nucleotides 2-8) of the siRNA/shRNA can have miRNA-like activity, leading to the silencing of unintended mRNAs with partial complementarity.[5][7][8]
-
Immune stimulation: Introduction of foreign double-stranded RNA can trigger innate immune responses.
-
RISC saturation: Overexpression of shRNAs can saturate the endogenous miRNA processing machinery.
-
Transcriptomic analysis has shown a strong correlation between the transcriptional changes induced by A947 treatment and those resulting from inducible shRNA-mediated knockdown of SMARCA2, supporting the on-target effect of the PROTAC.[6]
Experimental Protocols
Below are generalized protocols for inducing SMARCA2 protein reduction using a PROTAC and siRNA.
Protocol 1: SMARCA2 Degradation using a PROTAC (e.g., A947)
-
Cell Seeding: Plate cells (e.g., SMARCA4-mutant cancer cell line) in a suitable format (e.g., 6-well plate) and allow them to adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the PROTAC or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against SMARCA2.
-
Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of SMARCA2 degradation relative to the vehicle control.
-
Protocol 2: SMARCA2 Knockdown using siRNA
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 60-80% on the day of transfection.
-
siRNA Preparation:
-
Dilute the SMARCA2-targeting siRNA and a non-targeting control siRNA in an appropriate transfection medium.
-
In a separate tube, dilute the transfection reagent (e.g., lipofectamine) in the same medium.
-
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells dropwise.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for assessing knockdown will depend on the half-life of the SMARCA2 protein.
-
Assessment of Knockdown:
-
For mRNA analysis (qRT-PCR): Harvest the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR using primers specific for SMARCA2 and a housekeeping gene.
-
For protein analysis (Western Blot): Follow steps 5-7 from Protocol 1.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing a SMARCA2 PROTAC with RNAi.
Conclusion
Both PROTAC SMARCA2 degraders and RNAi are powerful tools for reducing SMARCA2 protein levels in a research setting. The choice between them depends on the specific experimental goals.
-
PROTACs offer a rapid, potent, and reversible method for degrading the target protein, making them ideal for studying the acute effects of protein loss and for therapeutic development due to their drug-like properties.
-
RNAi , particularly shRNA, provides a robust method for stable, long-term gene silencing, which is advantageous for creating stable knockdown cell lines and for studying the chronic effects of target depletion.
For researchers aiming to validate SMARCA2 as a therapeutic target and explore the pharmacological consequences of its removal, PROTACs represent a more clinically translatable approach. For fundamental studies requiring stable and long-term suppression of SMARCA2, shRNA-mediated knockdown remains a valuable and widely used technique. Careful consideration of the potential for off-target effects and rigorous validation are essential for both technologies to ensure the reliability of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC SMARCA2 degrader-3 | PROTAC SMARCA2降解剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of VHL and CRBN-Based SMARCA2 Degraders: A Guide for Researchers
Cambridge, MA – October 29, 2025 – In the rapidly advancing field of targeted protein degradation, the development of selective SMARCA2 degraders holds significant promise for the treatment of SMARCA4-mutant cancers. This guide provides a comprehensive head-to-head comparison of two major classes of SMARCA2 degraders: those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and those that engage Cereblon (CRBN). This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the current landscape and key considerations in the design and application of these novel therapeutics.
The strategic degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, represents a synthetic lethal approach in cancers harboring mutations in its paralog, SMARCA4.[1] Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to induce the degradation of SMARCA2 by hijacking the cell's natural ubiquitin-proteasome system.[2] This is achieved through bifunctional molecules that simultaneously bind to SMARCA2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] While various E3 ligases can be co-opted, VHL and CRBN are the most utilized in clinical development.[4][5]
This guide will delve into the quantitative performance, underlying mechanisms, and experimental evaluation of both VHL and CRBN-based SMARCA2 degraders.
Quantitative Performance: A Comparative Analysis
The efficacy of a degrader is determined by several key parameters, including its potency in inducing degradation (DC50), the maximum level of degradation achieved (Dmax), and its selectivity for the target protein over closely related proteins. The following tables summarize the performance of representative VHL and CRBN-based SMARCA2 degraders as reported in recent literature.
Table 1: Performance of VHL-Based SMARCA2 Degraders
| Compound | DC50 (nM) | Dmax (%) | Selectivity (SMARCA2 vs. SMARCA4) | Cell Line | Oral Bioavailability (Mouse, %F) | Reference |
| ACBI2 | Potent | >90 | Selective for SMARCA2 | Various | Yes | [6][7] |
| Cmpd-1 | Potent | Robust | Selective for SMARCA2 | NCI-H838 | Good | [1] |
| Cmpd-3 | Potent | 92 | Selective for SMARCA2 | HT1080 HiBit | >80 | [1] |
| Cmpd-4 | Potent | 89 | Selective for SMARCA2 | HT1080 HiBit | >80 | [1] |
| A947 | Potent | Not specified | Moderately selective for SMARCA2 | SW1573 | Not specified | [8] |
Table 2: Performance of CRBN-Based SMARCA2 Degraders
| Compound | DC50 (nM) | Dmax (%) | Selectivity (SMARCA2 vs. SMARCA4) | Cell Line | Oral Bioavailability (Mouse, %F) | Reference |
| YDR1 | Potent | 81 (in vivo) | Selective for SMARCA2 over SMARCA4 | SMARCA4 mutant lung cancer cells | Yes | [9] |
| YD54 | Potent | >90 | Selective for SMARCA2 over SMARCA4 | SMARCA4 mutant lung cancer cells | Not specified | [9] |
| PRT3789 | Not specified | Not specified | Selective for SMARCA2 | SMARCA4-mutated solid tumors | Intravenous administration | [10] |
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both VHL and CRBN-based degraders involves the formation of a ternary complex between the target protein (SMARCA2), the PROTAC, and the respective E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to SMARCA2, marking it for degradation by the proteasome.
VHL-Mediated Degradation
The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[11] Under normal oxygen conditions (normoxia), VHL recognizes and binds to prolyl-hydroxylated hypoxia-inducible factor alpha (HIF-α), leading to its degradation.[12] VHL-recruiting PROTACs mimic this interaction, bringing SMARCA2 into proximity with the VHL complex for ubiquitination.
Caption: VHL-mediated degradation of SMARCA2.
CRBN-Mediated Degradation
Cereblon (CRBN) acts as the substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex.[13][14] CRBN's natural substrates are involved in various cellular processes.[15] CRBN-based PROTACs, often utilizing derivatives of immunomodulatory drugs (IMiDs) like pomalidomide, recruit SMARCA2 to the CRL4^CRBN^ complex for ubiquitination and subsequent degradation.[9][16]
Caption: CRBN-mediated degradation of SMARCA2.
Experimental Protocols
The evaluation of SMARCA2 degraders involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of a target protein.[17][18]
-
Cell Culture and Treatment: Plate cells (e.g., SMARCA4-mutant cancer cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the SMARCA2 degrader or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Ubiquitination Assay
This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.[19][20]
-
Cell Treatment and Lysis: Treat cells with the SMARCA2 degrader, with or without a proteasome inhibitor (e.g., MG132), for a few hours. Lyse the cells under denaturing conditions to preserve ubiquitination.
-
Immunoprecipitation: Immunoprecipitate the target protein (SMARCA2) from the cell lysates using an anti-SMARCA2 antibody conjugated to beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated SMARCA2.
Cell Viability Assay
This assay assesses the functional consequence of SMARCA2 degradation on cell proliferation and survival.[21]
-
Cell Seeding: Seed cancer cells (both SMARCA4-mutant and wild-type) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the SMARCA2 degrader for an extended period (e.g., 3-7 days).
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay.
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50).
Caption: Experimental workflow for SMARCA2 degraders.
Conclusion
Both VHL and CRBN-based SMARCA2 degraders have demonstrated significant potential in selectively targeting SMARCA2 for degradation, thereby inhibiting the growth of SMARCA4-mutant cancer cells. Recent advancements have led to the development of orally bioavailable degraders from both classes, a crucial step towards clinical translation.[6][9]
The choice between a VHL or CRBN-recruiting degrader may depend on several factors, including the specific cancer type, the expression levels of the E3 ligases in the target tissue, and the potential for off-target effects or resistance mechanisms.[22][23] For instance, some studies suggest that the choice of E3 ligase can influence the selectivity profile of the degrader.[8]
As the field of targeted protein degradation continues to evolve, further head-to-head studies and clinical investigations will be essential to fully elucidate the comparative advantages of VHL and CRBN-based SMARCA2 degraders. The development of novel E3 ligase recruiters beyond VHL and CRBN also presents an exciting avenue for future research, potentially offering improved tissue specificity and overcoming resistance.[24][25] This guide serves as a foundational resource for researchers navigating this dynamic and promising area of cancer therapy.
References
- 1. sklslabs.com [sklslabs.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 6. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 16. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
- 20. lifesensors.com [lifesensors.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Amphista Therapeutics to showcase how its Targeted Glue™ [globenewswire.com]
- 25. Amphista Therapeutics to showcase how its Targeted Glue™ technology is expanding the diversity of TPD medicines at the 8th Annual TPD & Induced Proximity Summit 2025 - BioSpace [biospace.com]
The PROTAC Advantage: A Comparative Guide to SMARCA2 Degraders in Oncology
A new class of drugs, Proteolysis Targeting Chimeras (PROTACs), is showing significant promise in the targeted degradation of the SMARCA2 protein, a key vulnerability in a range of cancers with mutations in the SMARCA4 gene. This guide provides a comprehensive comparison of the efficacy of emerging PROTAC SMARCA2 degraders in various cancer models, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The core principle behind this therapeutic strategy lies in the concept of synthetic lethality. The SWI/SNF chromatin remodeling complex, essential for regulating gene expression, relies on one of two mutually exclusive ATPase subunits: SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[1][2][3] In cancers where SMARCA4 is inactivated by mutation, the tumor cells become solely dependent on SMARCA2 for survival.[2][4][5][6] This dependency creates a therapeutic window to selectively eliminate cancer cells by degrading SMARCA2, while sparing healthy tissues where SMARCA4 is functional.
Several research groups and pharmaceutical companies have developed potent and selective PROTACs that recruit E3 ubiquitin ligases (commonly VHL or cereblon) to tag SMARCA2 for proteasomal degradation.[3][7] This guide will delve into the performance of key SMARCA2 degraders, including A947, ACBI2, and molecules from Prelude Therapeutics and Gan & Lee Pharmaceuticals, across different cancer models.
Comparative Efficacy of SMARCA2 Degraders
The following tables summarize the in vitro and in vivo efficacy of various PROTAC SMARCA2 degraders based on available preclinical data.
In Vitro Degradation and Anti-proliferative Activity
| Degrader | Cancer Model (Cell Line) | SMARCA2 DC50 | SMARCA4 DC50 | Anti-proliferative gIC50/IC50 | E3 Ligase Recruited | Reference |
| A947 | SW1573 (NSCLC) | Potent (not specified) | Less Potent | IC50: 7 nM (median in SMARCA4mut lung cancer cell lines) | VHL | [4][8] |
| Prelude Therapeutics Molecules | NCI-H1693 (SMARCA4-del NSCLC) | Not specified | Not specified | Potent and selective in SMARCA4-del cells | Not specified | [5] |
| Unnamed Oral Degrader | SMARCA4-deleted cells | < 10 nM | > 1000 nM | 1 - 10 nM | Not specified | [1] |
| GLR-203101 | HeLa, SW1573, HEK-293 | Dose-dependent | No off-target effects on CRBN neosubstrates | Selective in SMARCA4-deficient cells (H1568, A549, SK-MEL-5) | CRBN | [9] |
| ACBI2 | Human whole blood | Selective degradation of SMARCA2 over SMARCA4 | Less Potent | Varied sensitivity correlating with SMARCA2 dependency | VHL | [7][10] |
| YD54 / YDR1 | H322 (SMARCA4 mutant) | Potent | Enhanced selectivity over SMARCA4 | Profound selectivity for SMARCA4 mutant cells | Cereblon | [3] |
In Vivo Tumor Growth Inhibition
| Degrader | Cancer Model (Xenograft) | Dosing Regimen | Tumor Growth Inhibition | SMARCA2 Degradation in Tumor | Reference |
| A947 | SMARCA4 mutant models | Not specified | Efficacious | Not specified | [4][6] |
| Unnamed Oral Degrader | SMARCA4 mutant NSCLC xenografts | Oral administration | Significant anti-tumor activity | Dose-dependent and selective | [1] |
| GLR-203101 | A549 (SMARCA4-deficient) cell-derived xenograft | 25 mg/kg, oral | Robust, dose-dependent antitumor activity | Significant | [9] |
| ACBI2 | Mouse lung cancer xenograft models | Oral | Tumor growth inhibition | Near-complete | [10] |
| YDR1 | SMARCA4 mutant xenograft tumors | Oral | Robust tumor growth inhibitory activity | Potent | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: A typical experimental workflow for evaluating SMARCA2 degraders.
Caption: The principle of synthetic lethality in SMARCA4-mutant cancers.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of SMARCA2 degraders.
Cell Viability Assays
-
Objective: To determine the anti-proliferative effect of SMARCA2 degraders.
-
Method: Cancer cell lines (both SMARCA4-mutant and wild-type) are seeded in 96-well or 384-well plates. The cells are then treated with a dose-response of the PROTAC degrader for a period of 5 to 7 days.[4] Cell viability is typically measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (gIC50).
Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of SMARCA2 and assess selectivity over SMARCA4.
-
Method: Cancer cells are treated with the PROTAC degrader for a specified time (e.g., 18-24 hours).[4] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or tubulin). Secondary antibodies conjugated to a fluorescent or chemiluminescent reporter are used for detection. The band intensities are quantified to determine the percentage of protein degradation relative to a vehicle-treated control.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of SMARCA2 degraders in a living organism.
-
Method: Human cancer cell lines (e.g., A549, NCI-H1568) are subcutaneously injected into immunocompromised mice.[9][10] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The PROTAC degrader is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.[1][9] Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of SMARCA2 by western blot or immunohistochemistry to confirm target engagement.[9]
Alternative Approaches and Future Directions
While VHL and cereblon are the most commonly utilized E3 ligases in PROTAC design, research is ongoing to explore other E3 ligases to potentially overcome resistance mechanisms.[3] For instance, Amphista Therapeutics is developing "Targeted Glue™" therapeutics that can recruit novel E3 ligases.[11] Furthermore, the development of orally bioavailable SMARCA2 degraders is a key focus, as this is the preferred route of administration in clinical settings.[7][10] The synergistic potential of SMARCA2 degraders with other anti-cancer agents, such as MCL1 inhibitors, is also an active area of investigation.[4]
The continued development and clinical testing of selective SMARCA2 PROTACs hold great promise for a new targeted therapy for patients with SMARCA4-deficient cancers, a patient population with currently limited treatment options.[2] The outcome of ongoing clinical trials will be instrumental in shaping the future of this therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthetic lethality: targeting the SMARCA2 bromodomain for degradation in SMARCA4-deficient tumors - a review of patent literature from 2019-June 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preludetx.com [preludetx.com]
- 6. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]
- 10. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphista Therapeutics’ successful degradation of a key cancer target, BRD9, via a novel mechanism with DCAF16 E3 ligase published in Nature Communications - BioSpace [biospace.com]
Transcriptomic Analysis of PROTAC SMARCA2 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers with mutations in its paralog, SMARCA4. Proteolysis-targeting chimeras (PROTACs) that selectively degrade SMARCA2 are at the forefront of this research. This guide provides a comparative analysis of the transcriptomic effects of PROTAC SMARCA2 degraders, supported by experimental data and detailed methodologies, to aid in the evaluation of these novel therapeutic agents.
Introduction to PROTAC SMARCA2 Degraders
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. In the context of SMARCA4-mutant cancers, the selective degradation of SMARCA2 leads to synthetic lethality, inhibiting cancer cell growth. This guide focuses on the transcriptomic changes induced by various SMARCA2 degraders, providing insights into their mechanism of action and potential therapeutic effects. While the specific compound "PROTAC SMARCA2 degrader-3" is not extensively characterized in publicly available literature, this guide will draw comparisons from well-documented degraders such as YD23, A947, and compounds from Prelude Therapeutics.
Comparative Transcriptomic Analysis
The treatment of SMARCA4-deficient cancer cells with PROTAC SMARCA2 degraders leads to significant changes in the transcriptome. These changes are a direct consequence of the loss of SMARCA2's role in chromatin remodeling and gene expression regulation.
Key Transcriptomic Findings
Studies on various SMARCA2 degraders consistently show a downregulation of genes involved in cell cycle progression. For instance, treatment with the PROTAC degrader YD23 in SMARCA4-deficient cells resulted in a profound decrease in the expression of core cell cycle genes.[1][2] This is a critical mechanism behind the anti-proliferative effects of these compounds.
Integrative analysis of RNA-sequencing (RNA-seq) and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) data for YD23 revealed a strong correlation between changes in gene expression and alterations in chromatin accessibility at enhancer regions.[1][2] This highlights that SMARCA2 degradation directly impacts the regulatory landscape of the genome.
A study by Prelude Therapeutics on their SMARCA2 degraders identified the downregulation of key genes such as Keratin 80 (KRT80) and AXL Receptor Tyrosine Kinase (AXL) following treatment. These genes are implicated in cell structure and migration, respectively, suggesting broader effects of SMARCA2 degradation beyond cell cycle control.
The following table summarizes the key transcriptomic changes observed after treatment with different PROTAC SMARCA2 degraders.
| PROTAC Degrader | Cell Line(s) | Key Downregulated Genes/Pathways | Reference |
| YD23 | SMARCA4-deficient lung cancer cells | Core cell cycle genes, NEDD9 | [1][2] |
| Prelude Therapeutics' Degraders (e.g., PRT003) | SMARCA4-deleted NCI-H1693 cells | KRT80, AXL |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the results of transcriptomic analyses.
RNA-Sequencing (RNA-seq) Protocol
The following is a generalized protocol for RNA-seq analysis used in the studies of PROTAC SMARCA2 degraders.
-
Cell Culture and Treatment: SMARCA4-deficient cancer cell lines (e.g., NCI-H1693, SW1573) are cultured under standard conditions and treated with the PROTAC SMARCA2 degrader or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: An mRNA library is prepared from the total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq.
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes:
-
Quality Control: Tools like FastQC are used to assess the quality of the sequencing reads.
-
Alignment: Reads are aligned to a reference genome (e.g., human genome hg38) using an aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools such as HTSeq or Salmon.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the degrader-treated and control groups. This is often done using packages like DESeq2 or edgeR in the R programming environment.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) are performed to identify the biological processes and pathways affected by the differentially expressed genes.
-
Visualizing the Impact of SMARCA2 Degradation
Diagrams are essential for visualizing the complex biological processes and experimental workflows involved in the study of PROTAC SMARCA2 degraders.
Caption: Mechanism of action for a PROTAC SMARCA2 degrader.
Caption: A typical workflow for transcriptomic analysis.
Caption: Signaling pathway affected by SMARCA2 degradation.
Conclusion
Transcriptomic analysis is a powerful tool for elucidating the molecular mechanisms of PROTAC SMARCA2 degraders. The available data consistently demonstrate that these molecules induce significant changes in gene expression, most notably the downregulation of genes critical for cell cycle progression. This provides a strong rationale for their therapeutic potential in SMARCA4-deficient cancers. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of targeted protein degradation and cancer therapy. Further studies with more extensive transcriptomic and proteomic profiling will continue to refine our understanding of these promising new drugs.
References
Proteomic Analysis for Selective SMARCA2 Degradation: A Comparative Guide
This guide provides a comparative overview of proteomic approaches used to validate the selective degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. We will delve into the experimental data and methodologies that underpin the confirmation of degrader selectivity, offering researchers and drug development professionals a comprehensive resource for evaluating and designing their own studies.
Introduction to Selective SMARCA2 Degradation
The targeted degradation of proteins has emerged as a powerful therapeutic strategy. For SMARCA2, a helicase and ATPase subunit of the BAF (BRG1/BRM-associated factor) complex, selective degradation is of particular interest in cancers with mutations in its paralog, SMARCA4. The goal is to develop degraders that selectively eliminate SMARCA2 while sparing SMARCA4, thereby inducing synthetic lethality in cancer cells. Proteomic analysis is indispensable for confirming the selectivity of these degraders.
Comparative Proteomic Analysis of SMARCA2 Degraders
The selectivity of a SMARCA2 degrader is primarily assessed by its ability to reduce SMARCA2 protein levels without affecting its closely related paralog, SMARCA4. Global proteomic analyses, such as mass spectrometry, are employed to quantify changes in the abundance of thousands of proteins upon treatment with a degrader.
Below is a summary of quantitative proteomic data from studies on selective SMARCA2 degraders.
| Degrader | Cell Line | Proteomic Method | SMARCA2 Degradation (%) | SMARCA4 Levels | Off-Target Effects | Reference |
| A947 | NCI-H1819 | dMS | >95% | Unchanged | No significant off-targets reported | |
| CCT369260 | SW1573 | Quantitative Proteomics | Significant reduction | Unchanged | Minimal off-targets | |
| AU-15330 | RKO | Quantitative Proteomics | >90% | Unchanged | PBRM1 degradation noted |
Key Observations:
-
Multiple studies have successfully demonstrated high selectivity for SMARCA2 degradation with minimal impact on SMARCA4 levels.
-
The use of different cell lines and proteomic techniques consistently confirms the on-target activity of these degraders.
-
While selectivity for SMARCA4 is a primary benchmark, broader proteomic profiling is crucial to identify any potential off-target effects, as seen with the degradation of PBRM1 by AU-15330.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of proteomic studies. Below are representative protocols for the proteomic analysis of SMARCA2 degradation.
Sample Preparation and Mass Spectrometry
-
Cell Culture and Lysis:
-
Cells are cultured to 70-80% confluency and treated with the SMARCA2 degrader or a vehicle control for a specified time (e.g., 24 hours).
-
After treatment, cells are washed with PBS and lysed in a buffer containing urea and protease/phosphatase inhibitors to ensure protein stability. .
-
-
Protein Digestion:
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with DTT, alkylated with iodoacetamide, and then digested into peptides using an enzyme like trypsin.
-
-
Peptide Labeling and Fractionation (for TMT-based proteomics):
-
Peptides are labeled with tandem mass tags (TMT) to enable multiplexed analysis.
-
The labeled peptides are then fractionated by high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer is operated in a data-dependent acquisition mode to select peptide ions for fragmentation and analysis.
-
-
Data Analysis:
-
The raw data is processed using software like MaxQuant or Proteome Discoverer.
-
Peptide identification and quantification are performed by searching the data against a human protein database.
-
Statistical analysis is then carried out to identify proteins with significant changes in abundance between the degrader-treated and control samples.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex workflows and biological pathways involved in proteomic analysis.
Caption: A generalized workflow for the proteomic analysis of selective SMARCA2 degradation.
Caption: The mechanism of action of a selective SMARCA2 degrader and its downstream consequences.
A Comparative Guide to PROTAC SMARCA2 Degraders in Phenotypic Screening
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology, particularly for cancers with mutations in its paralog, SMARCA4.[1] Proteolysis-targeting chimeras (PROTACs) that selectively induce the degradation of SMARCA2 are at the forefront of this research. While information on a specific molecule designated "PROTAC SMARCA2 degrader-3" is limited to patent literature and vendor websites without detailed experimental data[2], this guide provides a comprehensive comparison of several well-characterized PROTAC SMARCA2 degraders, offering insights into their performance based on available preclinical data.
Performance Comparison of PROTAC SMARCA2 Degraders
The following table summarizes the performance of various PROTACs designed to degrade SMARCA2. These molecules are compared based on their degradation potency (DC50), maximal degradation (Dmax), and the E3 ligase they recruit.
| Compound Name | E3 Ligase Recruited | Target(s) | DC50 (nM) | Dmax (%) | Cell Line | Key Findings & Reference |
| ACBI2 | VHL | SMARCA2 (selective over SMARCA4) | 78 | 46 | RKO | Orally bioavailable and selective for SMARCA2.[3] |
| AU-24118 | Cereblon (CRBN) | SMARCA2, SMARCA4, PBRM1 | Potent (exact value not specified) | Not specified | 22Rv1 | Orally bioavailable; demonstrates tumor regression in prostate cancer models.[4] |
| PRT3789 | Not Specified | SMARCA2 (>1000-fold selective over SMARCA4) | Not specified | Not specified | Not specified | Potent, once-weekly intravenous degrader; in Phase I clinical trials.[1] |
| PRT7732 | Not Specified | SMARCA2 (>3000-fold selective over SMARCA4) | Not specified | Not specified | Not specified | Potent, orally administered degrader; initiated Phase 1 clinical development in 2H 2024.[1] |
| YDR1 & YD54 | Cereblon (CRBN) | SMARCA2 | Potent (exact values not specified) | >70 (in vivo) | H322 (SMARCA4 mutant) | Orally bioavailable with favorable pharmacokinetic properties.[5] |
| A947 | Not Specified | SMARCA2 (selective) | Not specified | Not specified | Not specified | Transforms a non-selective binder into a selective degrader, efficacious in SMARCA4 mutant models.[6] |
| SMARCA2/4-degrader-3 (I-433) | VHL | SMARCA2/4 | <100 | Not specified | MV4-11 | Degrades both SMARCA2 and SMARCA4.[7] |
Mechanism of Action and Experimental Workflow
The diagrams below illustrate the general mechanism of action for a PROTAC SMARCA2 degrader and a typical workflow for its phenotypic screening.
Caption: General mechanism of PROTAC-mediated SMARCA2 degradation.
Caption: A typical workflow for phenotypic screening of PROTACs.
Key Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of PROTAC SMARCA2 degraders. Below are methodologies for key experiments cited in the characterization of these molecules.
Western Blot for Protein Degradation
This assay is fundamental to quantify the extent of SMARCA2 degradation induced by a PROTAC.
-
Cell Culture and Treatment:
-
Plate cancer cell lines (e.g., SMARCA4-deficient non-small cell lung cancer lines) in appropriate multi-well plates.[1]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC SMARCA2 degrader for a specified time course (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates and load equal amounts onto a polyacrylamide gel.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for SMARCA2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for SMARCA2 and the loading control.
-
Normalize the SMARCA2 signal to the loading control.
-
Calculate the percentage of SMARCA2 degradation relative to a vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability/Proliferation Assays
These assays are used to determine the phenotypic effect of SMARCA2 degradation on cancer cell growth and survival.
-
Cell Plating and Treatment:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of concentrations of the PROTAC degrader.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-7 days).
-
-
Viability Readout:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based assays.
-
Measure the luminescence or fluorescence signal according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the signal to vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) using non-linear regression analysis.
-
Conclusion
The field of targeted protein degradation is rapidly advancing, with several potent and selective PROTAC SMARCA2 degraders showing significant promise in preclinical studies and entering clinical trials. While a direct comparison with a molecule solely designated as "this compound" is not feasible due to the lack of public data, the analysis of compounds like ACBI2, AU-24118, and those from Prelude Therapeutics provides a strong foundation for understanding the key parameters for successful SMARCA2-targeting therapeutics. The choice of E3 ligase, linker design, and the resulting degradation selectivity and potency are critical factors that influence the therapeutic potential of these molecules. The experimental protocols outlined here represent standard methods for the robust evaluation and comparison of novel SMARCA2 degraders.
References
- 1. preludetx.com [preludetx.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Evaluating the Synergistic Potential of PROTAC SMARCA2 Degrader-3 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Preclinical Synergistic Effects
The targeted degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy for cancers harboring a deficiency in the paralogous protein SMARCA4. This approach leverages the principle of synthetic lethality, where the loss of SMARCA4 renders cancer cells dependent on SMARCA2 for survival. Proteolysis-targeting chimeras (PROTACs) that selectively degrade SMARCA2 are at the forefront of this research. This guide provides a comparative overview of the synergistic effects observed when combining PROTAC SMARCA2 degraders with other anti-cancer agents, with a focus on providing actionable experimental data and protocols for researchers in the field. While specific data for "PROTAC SMARCA2 degrader-3" (also identified as Compound 153 in patent WO2023244764A1) is limited in publicly available peer-reviewed literature, this guide draws comparisons from studies on other well-characterized PROTAC SMARCA2 degraders to predict and evaluate its potential synergistic combinations.
Mechanism of Action and Therapeutic Rationale
PROTAC SMARCA2 degraders are heterobifunctional molecules that simultaneously bind to the SMARCA2 protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. In SMARCA4-deficient cancer cells, the subsequent loss of SMARCA2 function leads to cell cycle arrest and apoptosis.
The primary rationale for exploring combination therapies is to enhance the anti-tumor efficacy of SMARCA2 degradation and to overcome potential resistance mechanisms. Synergistic interactions are particularly anticipated with agents that target parallel or downstream signaling pathways.
dot
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC SMARCA2 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of PROTAC SMARCA2 degrader-3. Given the nature of targeted protein degraders as potent, biologically active molecules, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide offers a procedural, step-by-step framework for managing the waste generated from the use of this compound.
I. Understanding the Compound: this compound
Disclaimer: The information provided herein is based on general laboratory safety principles and information available for similar compounds. A complete and specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and will supersede the guidance in this document. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
II. General Principles of Chemical Waste Management
The disposal of this compound must comply with all federal, state, and local regulations for hazardous chemical waste. The overriding principle is that no laboratory activity should commence without a clear plan for the disposal of all waste generated.
III. Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of this compound and associated materials.
1. Segregation of Waste:
-
Solid Waste:
-
Contaminated Labware: All disposable items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, should be considered chemically contaminated solid waste.
-
Unused Compound: Unused or expired solid this compound should be disposed of in its original container or a clearly labeled waste container. Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Liquid Waste:
-
Stock Solutions: Unused stock solutions or experimental solutions containing this compound should be collected as liquid chemical waste.
-
Solvent Compatibility: Be mindful of the solvents used. Halogenated and non-halogenated solvent wastes should generally be collected separately. Consult your institution's EHS guidelines for specific solvent segregation requirements.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
2. Waste Container Selection and Labeling:
-
Container Type: Use only approved, chemically compatible containers for waste collection. Containers must be in good condition with secure, leak-proof lids.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number, if available (e.g., 2408393-67-7 for a similar compound)
-
The approximate concentration and quantity of the waste
-
The primary hazards associated with the compound (e.g., "Potent Bioactive Compound," "Suspected Toxicity"). In the absence of specific data, it is prudent to assume high toxicity.
-
The date the waste was first added to the container.
-
3. Storage of Waste in the Laboratory:
-
Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.
-
Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Incompatible Chemicals: Do not store incompatible chemicals together. While specific incompatibility data for this compound is not available, as a general rule, avoid storing with strong acids, bases, or oxidizing agents.
4. Waste Pickup and Disposal:
-
Contact EHS: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain. This compound is not designed for environmental release and its effects on aquatic life and ecosystems are unknown.
IV. Decontamination Procedures
-
Spill Cleanup: In the event of a spill, follow your laboratory's established spill cleanup procedures for potent compounds. This typically involves using an absorbent material, cleaning the area with an appropriate solvent, and then decontaminating with a suitable cleaning agent. All materials used for spill cleanup must be disposed of as hazardous waste.
-
Glassware Decontamination: Reusable glassware that has been in contact with this compound should be decontaminated. A common procedure is to rinse the glassware with a solvent that will dissolve the compound (e.g., DMSO, followed by ethanol or isopropanol) and collect the rinsate as hazardous liquid waste. Following the solvent rinse, wash the glassware with a laboratory detergent and water.
V. Experimental Protocols and Data Presentation
Currently, there are no publicly available, validated experimental protocols for the chemical degradation or deactivation of this compound for disposal purposes. Research in the field of PROTACs is ongoing, and methods for their environmental degradation and deactivation are not yet well-established.
Due to the lack of quantitative data regarding the toxicity, environmental fate, and degradation products of this compound from the conducted searches, a structured data table for comparison is not feasible at this time. Researchers should assume a high level of potency and handle the compound accordingly.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. preludetx.com [preludetx.com]
- 3. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
